molecular formula C14H11N B15559424 Iminostilbene-d4

Iminostilbene-d4

Cat. No.: B15559424
M. Wt: 197.27 g/mol
InChI Key: LCGTWRLJTMHIQZ-DNZPNURCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminostilbene-d4 is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11N

Molecular Weight

197.27 g/mol

IUPAC Name

1,2,3,4-tetradeuterio-11H-benzo[b][1]benzazepine

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i1D,3D,5D,7D

InChI Key

LCGTWRLJTMHIQZ-DNZPNURCSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Iminostilbene-d4, a deuterated analog of iminostilbene (B142622). This document details its fundamental characteristics, synthesis, and analytical methodologies, making it an essential resource for professionals in pharmaceutical research and development. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its isotopic labeling allows for precise quantification of iminostilbene in biological samples.[1][2]

Core Chemical Properties

This compound is a stable, isotopically labeled form of iminostilbene. The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, which is fundamental to its application in mass spectrometry-based assays.

PropertyValueReference
Molecular Formula C₁₄H₇D₄N[2]
Molecular Weight 197.27 g/mol [2]
IUPAC Name 5H-dibenzo[b,f]azepine-1,2,3,4-d4[2]
CAS Number Not available[2]
Parent Compound (CAS) Iminostilbene (256-96-2)[3]

For comparison, the properties of the non-deuterated iminostilbene are provided below.

PropertyValueReference
Molecular Formula C₁₄H₁₁N[4]
Molecular Weight 193.24 g/mol [4]
Melting Point 197-201 °C
Boiling Point 349.1 °C at 760 mmHg
Solubility Soluble in DMSO and Methanol (B129727)[5][6]

Synthesis of this compound

A potential synthetic pathway could involve the following conceptual steps:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Ullmann Condensation cluster_reaction2 Intramolecular Cyclization cluster_reaction3 Dehydrogenation Deuterated_Aniline Aniline-d5 (B30001) Intermediate 2-Methyl-N-(phenyl-d5)aniline Deuterated_Aniline->Intermediate Cu catalyst Ortho_chlorotoluene 2-Chlorotoluene (B165313) Ortho_chlorotoluene->Intermediate Iminodibenzyl_d4 Iminodibenzyl-d4 Intermediate->Iminodibenzyl_d4 Strong base (e.g., NaNH2) Iminostilbene_d4 This compound Iminodibenzyl_d4->Iminostilbene_d4 Pd/C catalyst, heat

Caption: Proposed synthesis of this compound.

This proposed pathway begins with the Ullmann condensation of aniline-d5 and 2-chlorotoluene to form a deuterated diphenylamine (B1679370) intermediate. Subsequent intramolecular cyclization, followed by catalytic dehydrogenation, would yield the desired this compound. The specific reaction conditions would need to be optimized to ensure high deuterium incorporation and overall yield.

Experimental Protocols

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (B52724).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire full scan mass spectra in the relevant m/z range.

  • Data Analysis: Determine the relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues. The isotopic purity is calculated from the integrated peak areas. A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry has been described, which involves correcting for measurement errors and providing an uncertainty value for the determined enrichment.[9]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of iminostilbene in biological matrices, using this compound as an internal standard.

Illustrative LC-MS/MS Parameters:

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Iminostilbene) m/z 194 -> 165
MS/MS Transition (this compound) m/z 198 -> 169

Note: These are typical starting conditions and may require optimization.

The workflow for a typical quantitative analysis is as follows:

Quantitative_Analysis_Workflow Sample_Prep Sample Preparation (e.g., protein precipitation, SPE) Add_IS Addition of This compound Sample_Prep->Add_IS LC_Separation LC Separation Add_IS->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Quantitative analysis workflow.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of non-deuterated iminostilbene shows a prominent molecular ion peak at m/z 193. The fragmentation pattern is characterized by the loss of a hydrogen atom to form a stable ion at m/z 192, followed by further fragmentation.

For this compound, the molecular ion is expected at m/z 197. The fragmentation pattern is predicted to be similar to the non-deuterated analog, with corresponding mass shifts for the fragment ions containing deuterium atoms.

Fragmentation_Pathway M_d4 [M]⁺˙ m/z 197 M-D [M-D]⁺ m/z 195 M_d4->M-D - D˙ Fragment1 Further Fragments M-D->Fragment1

Caption: Predicted fragmentation of this compound.

NMR Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound are not widely published, the spectra of non-deuterated iminostilbene serve as a reference.[10] In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated aromatic ring would be absent or significantly reduced in intensity, confirming the location of the deuterium labels.

Reference ¹H NMR Data for Iminostilbene (in DMSO-d₆):

  • Aromatic protons typically appear in the range of 6.6-7.0 ppm.[10]

  • The vinyl protons appear around 6.0-6.1 ppm.[10]

Reference ¹³C NMR Data for Iminostilbene:

  • Aromatic and vinyl carbons resonate in the downfield region of the spectrum.

Stability and Storage

Deuterated compounds are generally stable under standard storage conditions. It is recommended to store this compound in a cool, dry, and dark place to prevent degradation. Long-term stability studies for this compound are not extensively documented in public literature; however, as a stable-labeled internal standard, it is expected to have good stability under typical laboratory conditions. For precise information, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

References

In-Depth Technical Guide: Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iminostilbene-d4, a deuterated analog of Iminostilbene. It is primarily intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis. This document covers the core physicochemical properties, detailed experimental protocols for its use, and relevant biological pathway information for its non-deuterated counterpart.

Core Quantitative Data

The incorporation of deuterium (B1214612) atoms into the Iminostilbene structure results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry-based assays. The key molecular weight information is summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
IminostilbeneC₁₄H₁₁N193.24
This compoundC₁₄H₇D₄N197.27

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1] What follows is a detailed methodology for a typical pharmacokinetic study involving the quantification of a therapeutic drug, using a deuterated internal standard like this compound.

Protocol 1: Bioanalytical Method for Pharmacokinetic Studies using LC-MS/MS

This protocol outlines the quantification of an analyte in a biological matrix (e.g., human plasma) using a deuterated internal standard.

1. Materials and Reagents:

  • Biological matrix (e.g., human plasma)

  • Analyte of interest

  • This compound (or other appropriate deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (e.g., Milli-Q)

  • Microcentrifuge tubes or 96-well plates

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen biological samples (e.g., plasma) on ice.

  • Vortex each sample to ensure homogeneity.

  • Spike a known concentration of the deuterated internal standard (e.g., this compound) into all samples, calibration standards, and quality control samples (QCs), except for the blank matrix.

  • Aliquot 100 µL of each sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • LC Column: A C18 reversed-phase column is a typical choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

4. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentrations of the analyte in the unknown samples are then calculated from the calibration curve using their respective peak area ratios.

Mandatory Visualizations

Signaling Pathway

Iminostilbene is a precursor to the drug carbamazepine (B1668303). The primary mechanism of action of carbamazepine involves the modulation of neuronal excitability through its interaction with voltage-gated sodium channels.[][3] The following diagram illustrates this key signaling pathway.

Carbamazepine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition by Carbamazepine cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Propagation NaChannel_open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_open Activates Na_influx Na+ Influx NaChannel_open->Na_influx NaChannel_inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_open->NaChannel_inactive Inactivation Depolarization Membrane Depolarization Na_influx->Depolarization VesicleFusion Vesicle Fusion & Neurotransmitter Release Depolarization->VesicleFusion ReducedExcitation Reduced Neuronal Excitability VesicleFusion->ReducedExcitation Reduced Signal Transmission Carbamazepine Carbamazepine (Iminostilbene Metabolite) Carbamazepine->NaChannel_inactive Stabilizes Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceiving Receive Biological Samples (e.g., Plasma) Thawing Thaw Samples SampleReceiving->Thawing Spiking Spike with Deuterated Internal Standard Thawing->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LC_Injection Inject into LC-MS/MS SupernatantTransfer->LC_Injection Chromatography Chromatographic Separation (e.g., C18 column) LC_Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM Mode) Chromatography->MassSpec Integration Peak Area Integration (Analyte and Internal Standard) MassSpec->Integration RatioCalculation Calculate Peak Area Ratios Integration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve ConcentrationDet Determine Analyte Concentration CalibrationCurve->ConcentrationDet Report Final Report Generation ConcentrationDet->Report

References

An In-depth Technical Guide to Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iminostilbene-d4, a deuterated analog of iminostilbene (B142622). It is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in the quantification of carbamazepine (B1668303) and related compounds. This document details its chemical properties, probable synthesis routes, and applications, with a focus on its role in mass spectrometry-based analytical methods.

Core Chemical Data

This compound is a stable isotope-labeled version of iminostilbene. While a specific CAS number for the d4 variant is not consistently cited, it is often referenced under the parent compound's CAS number.

PropertyValueSource
CAS Number 256-96-2 (unlabeled)[1][2]
Molecular Formula C₁₄H₇D₄N[3]
Molecular Weight 197.27 g/mol [3]
IUPAC Name 5H-dibenzo[b,f]azepine-1,2,3,4-d4[4]
Appearance Yellow to brown powder
Solubility Soluble in ethyl acetate, dioxane, chloroform, and DMSO; partially soluble in water.

Synthesis and Isotopic Labeling

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be inferred from established synthesis routes for iminostilbene and general methods for deuterium (B1214612) labeling of aromatic compounds.

A plausible synthetic approach involves the introduction of deuterium atoms onto the iminostilbene scaffold. One common method for synthesizing the parent iminostilbene involves the cyclization of 2,2'-diaminobibenzyl. Another approach starts from 2-(dihalotoluene) diphenylamine.

For the deuterated analog, a likely strategy is the use of a deuterated starting material or the application of a hydrogen-isotope exchange (HIE) reaction on the pre-formed iminostilbene molecule. HIE reactions can be catalyzed by transition metals such as iridium or palladium, using a deuterium source like deuterium gas (D₂) or deuterated water (D₂O).

A general workflow for the synthesis could be as follows:

G cluster_synthesis Synthesis of Iminostilbene cluster_deuteration Deuterium Labeling Start Starting Materials (e.g., 2-(dihalotoluene) diphenylamine) Reaction Cyclization Reaction Start->Reaction Iminostilbene Iminostilbene Reaction->Iminostilbene HIE Hydrogen-Isotope Exchange (HIE) - Transition Metal Catalyst - Deuterium Source (e.g., D₂O) Iminostilbene->HIE Purification Purification (e.g., Recrystallization, Chromatography) HIE->Purification Iminostilbene_d4 This compound Purification->Iminostilbene_d4

Caption: Probable synthetic workflow for this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of analytes in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to more accurate and precise quantification.

Experimental Protocol: Quantification of Carbamazepine in Human Plasma using LC-MS/MS

This protocol is a representative example of how this compound can be used as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Carbamazepine: m/z 237 → 194this compound: m/z 198 → 169 (hypothetical, requires experimental determination)

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

G cluster_workflow Analytical Workflow using this compound Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for using this compound as an internal standard.

Quantitative Data

The quality and reliability of an internal standard are critical for accurate bioanalysis. The following table summarizes typical quality control parameters for this compound.

ParameterSpecification
Chemical Purity (by HPLC) ≥ 98%
Isotopic Purity ≥ 99% atom % D
Isotopic Enrichment Deuterium incorporation at specific positions
Storage -20°C for long-term storage

Conclusion

This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard significantly improves the accuracy and precision of quantitative analytical methods for carbamazepine and its metabolites. This guide provides a foundational understanding of its properties, synthesis, and application, enabling scientists to effectively incorporate this stable isotope-labeled compound into their research and development workflows.

References

Iminostilbene-d4: A Technical Guide to its Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Genesis of a Gold Standard Internal Standard

The use of deuterium-labeled compounds as internal standards has become a cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that a deuterated standard is chemically almost identical to its non-deuterated counterpart, or analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference between hydrogen and deuterium (B1214612), the deuterated standard can be distinguished from the analyte by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.[1][2][3][4]

Iminostilbene-d4 serves as a prime example of such an internal standard. It is the deuterium-labeled version of iminostilbene (B142622), a key chemical precursor and impurity of the widely used anticonvulsant drug, carbamazepine.[5] As such, accurate quantification of iminostilbene is crucial in pharmaceutical manufacturing and quality control, as well as in pharmacokinetic studies of carbamazepine. This compound is employed to ensure the reliability and accuracy of these measurements.[5]

Physicochemical Properties

The introduction of four deuterium atoms into the iminostilbene molecule results in a predictable mass shift, which is the basis for its utility as an internal standard. The key physicochemical properties of iminostilbene and its deuterated analog are summarized below.

PropertyIminostilbeneThis compoundData Source
Molecular Formula C₁₄H₁₁NC₁₄H₇D₄NInferred
Monoisotopic Mass 193.0891 g/mol 197.1140 g/mol Inferred
Appearance White to off-white powderNot specified, assumed similar to parent[6]
Melting Point 196-199 °CNot specified, assumed similar to parent[6]
Solubility Soluble in various organic solventsNot specified, assumed similar to parentInferred

Experimental Protocol: Quantification of Iminostilbene in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of iminostilbene in a biological matrix, such as human plasma, using this compound as an internal standard.

Materials and Reagents
  • Iminostilbene analytical standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized and filtered

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation

A protein precipitation or solid-phase extraction method is commonly used to extract iminostilbene from the biological matrix.

Protein Precipitation Workflow:

plasma 1. Plasma Sample is_spike 2. Spike with This compound plasma->is_spike precipitate 3. Add Acetonitrile (Protein Precipitation) is_spike->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Protein Precipitation Workflow for Sample Preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted and reconstituted sample is then injected into an LC-MS/MS system for analysis.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iminostilbene194.1165.1
This compound198.1169.1
Data Analysis and Quantification

The quantification of iminostilbene in the samples is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of iminostilbene and a constant concentration of this compound. The concentration of iminostilbene in the unknown samples is then determined from this calibration curve.

Logical Relationship for Quantification:

cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Calibration cluster_3 Quantification analyte_peak Analyte Peak Area (Iminostilbene) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Unknown Concentration cal_curve->concentration

References

Iminostilbene-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the application of Iminostilbene-d4 as a critical internal standard in bioanalytical and pharmaceutical research.

This compound, a deuterium-labeled isotopologue of iminostilbene (B142622), serves a crucial role in modern analytical chemistry, particularly within the realms of pharmaceutical research and development. Its primary application lies in its use as an internal standard for the highly accurate quantification of iminostilbene and its parent compound, the widely used anticonvulsant drug carbamazepine (B1668303), in various biological matrices. This technical guide provides a comprehensive overview of the uses of this compound, including detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Applications of this compound

This compound is predominantly utilized as an internal standard in analytical methodologies, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The key applications include:

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of carbamazepine levels in patient plasma or serum is critical for optimizing dosage, ensuring therapeutic efficacy, and avoiding toxicity. This compound allows for precise quantification, aiding clinicians in personalizing treatment regimens.

  • Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount. This compound is employed as an internal standard in PK studies of carbamazepine to obtain reliable data on its concentration-time profiles in biological fluids.

  • Bioequivalence (BE) Studies: When comparing a generic drug formulation to a reference product, bioequivalence studies are essential. The use of this compound as an internal standard ensures the accuracy and reliability of the analytical data, which is a regulatory requirement.

  • Metabolic Research: Iminostilbene is a metabolite of carbamazepine. This compound can be used to accurately quantify endogenous levels of iminostilbene, aiding in the study of carbamazepine's metabolic pathways.

  • Forensic Analysis: In toxicological screenings and forensic investigations, this compound can be used for the accurate determination of carbamazepine and its metabolites in biological samples.[3]

The utility of a deuterium-labeled internal standard like this compound stems from its chemical and physical properties. It is chemically identical to the analyte of interest (iminostilbene) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its similar chromatographic behavior and extraction recovery to the analyte minimize analytical variability and improve the accuracy and precision of the quantification.

Quantitative Data

While a specific Certificate of Analysis for this compound was not publicly available in the conducted research, the following table summarizes typical quantitative specifications and data from relevant analytical methods. This information is crucial for assessing the suitability of the internal standard for a specific application.

ParameterTypical Specification / ValueSignificance in Application
Chemical Purity >98% (by HPLC)Ensures that the internal standard solution is free from impurities that could interfere with the analysis of the target analyte.
Isotopic Purity ≥98% Deuterium incorporationA high degree of isotopic enrichment is essential to prevent signal overlap between the internal standard and the unlabeled analyte, ensuring accurate quantification.
Isotopic Distribution Predominantly d4, with minimal contributions from d0, d1, d2, and d3 species. For example, a CoA for a similar deuterated standard showed: d0=0.00%, d1=0.00%, d2=0.00%, d3=3.44%, d4=96.56%[4]The distribution of isotopes affects the mass spectrum and must be considered, especially for high-precision quantitative work.
Concentration in Stock Solution Typically 1 mg/mL in a solvent like methanol (B129727) or acetonitrile (B52724).A well-characterized stock solution is the starting point for the preparation of working solutions and calibration standards.
Working Concentration in Assay Varies depending on the specific method and the expected concentration of the analyte. For example, a working solution of 10.0 μg/mL has been used.[2]The concentration of the internal standard should be optimized to provide a stable and reproducible signal across the calibration range of the analyte.
Linearity of Analytical Methods Methods using this compound as an internal standard typically show excellent linearity (r² > 0.99) over a defined concentration range (e.g., 0.1 to 22.0 μg/mL for carbamazepine).[5]Demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specific range.
Limit of Quantification (LOQ) Methods validated with this compound can achieve low LOQs, for instance, <0.1 μg/mL for carbamazepine in human serum.[5] Another study reported an LOQ of 5.00 ng/mL for a metabolite.[3]The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, which is critical for TDM and PK studies.
Precision (RSD%) Intra-day and inter-day precision values are typically below 15%. For example, one method reported intra- and inter-day precision of <8.23%.[2][6]Indicates the reproducibility of the analytical method. Low relative standard deviation (RSD) values signify high precision.
Accuracy (%) Typically within ±15% of the nominal concentration. One study reported accuracy between -1.74% and 2.92%.[2][6]Reflects the closeness of the measured concentration to the true value. High accuracy is essential for reliable clinical and research data.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of carbamazepine and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.[3][5]

Materials and Reagents
  • Analytes: Carbamazepine, Iminostilbene, and other relevant metabolites.

  • Internal Standard: this compound.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid, ammonium (B1175870) acetate.

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of carbamazepine, its metabolites, and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare a combined working solution of the analytes by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v).

    • Prepare a working solution of the this compound internal standard at a suitable concentration (e.g., 10 µg/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound working solution.

  • Add three volumes of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a specific volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: e.g., m/z 237.1 → 194.1

      • Iminostilbene: e.g., m/z 194.1 → 165.1

      • This compound: e.g., m/z 198.1 → 167.1

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess:

  • Selectivity and Specificity: Absence of interfering peaks from endogenous matrix components at the retention times of the analytes and the internal standard.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes and internal standard in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporation extract_supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration_curve quantification Quantify Analyte Concentration in Unknown Samples calibration_curve->quantification

Bioanalytical workflow using an internal standard.

Logical Relationship of this compound to Carbamazepine Analysis

This diagram illustrates the relationship between carbamazepine, its metabolite iminostilbene, and the role of this compound in the analytical process.

logical_relationship carbamazepine Carbamazepine (Parent Drug) metabolism Metabolism (in vivo) carbamazepine->metabolism iminostilbene Iminostilbene (Analyte - Metabolite) metabolism->iminostilbene analysis LC-MS/MS Analysis iminostilbene->analysis iminostilbene_d4 This compound (Internal Standard) iminostilbene_d4->analysis quantification Accurate Quantification of Iminostilbene analysis->quantification

Role of this compound in carbamazepine analysis.

References

An In-depth Technical Guide: Iminostilbene vs. Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive comparison of iminostilbene (B142622) and its deuterated analog, iminostilbene-d4, tailored for researchers, scientists, and drug development professionals. The document details their chemical and physical properties, analytical methodologies, and biological significance, with a focus on their distinct applications in research and development.

Core Chemical and Physical Properties

Iminostilbene is a tricyclic aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably carbamazepine (B1668303), an anticonvulsant drug.[1] this compound is a deuterated version of iminostilbene, where four hydrogen atoms on one of the benzene (B151609) rings have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical and pharmacokinetic studies.[2]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for iminostilbene and this compound, facilitating a direct comparison of their fundamental properties.

PropertyIminostilbeneThis compound
Molecular Formula C₁₄H₁₁NC₁₄H₇D₄N[2][3]
Molecular Weight 193.24 g/mol [4]197.27 g/mol
CAS Number 256-96-2Not available
Melting Point 197-201 °CNot available
Boiling Point 221 °C (lit.)Not available
Density 1.290 g/mL at 20 °C (lit.)Not available
Solubility Soluble in ethyl acetate (B1210297) (25 mg/ml), water (partly), dioxane, chloroform, and DMSO.Not available
Appearance Light yellow to brown crystalline powder.Not available

Experimental Protocols

This section provides detailed methodologies for the analysis of iminostilbene and the application of this compound as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Iminostilbene Quantification

This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantification of iminostilbene, often performed in the context of analyzing carbamazepine and its impurities.

Objective: To quantify the concentration of iminostilbene in a sample.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Buffer-methanol (50:50, v/v)

  • Iminostilbene standard

  • Fluphenazine (B1673473) (as internal standard)

  • Sample containing iminostilbene

  • Methanol

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate (B84403) buffer)

Procedure:

  • Standard Preparation: Prepare a stock solution of iminostilbene and fluphenazine in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the sample containing iminostilbene in the mobile phase. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

  • Internal Standard Addition: Add a known amount of the fluphenazine internal standard solution to each standard and sample.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of buffer and methanol.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 285 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of iminostilbene to the internal standard against the concentration of the standards. Determine the concentration of iminostilbene in the samples from the calibration curve.

Use of this compound as an Internal Standard in Mass Spectrometry (MS)

Objective: To accurately quantify iminostilbene in a complex matrix using isotope dilution mass spectrometry.

Materials:

  • LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

  • This compound standard solution of known concentration

  • Sample containing iminostilbene

  • Solvents for sample preparation and LC mobile phase

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

  • Extraction: Perform an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • LC Separation: Inject the extracted sample onto an LC column to separate iminostilbene and this compound from other components. The chromatographic conditions should be optimized to achieve good peak shape and separation.

  • MS/MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both iminostilbene and this compound. For example:

      • Iminostilbene: m/z 194 -> m/z 165

      • This compound: m/z 198 -> m/z 169

  • Quantification: The concentration of iminostilbene in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of iminostilbene and a constant concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Objective: To confirm the chemical structure of iminostilbene.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Iminostilbene sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the iminostilbene sample in the deuterated solvent within an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.

  • Spectral Analysis:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the proton on the nitrogen atom.

    • ¹³C NMR: The spectrum will display signals for the different carbon atoms in the tricyclic ring system.

    • 2D NMR: These spectra will aid in the complete assignment of all proton and carbon signals, confirming the molecular structure.

Signaling Pathways and Experimental Workflows

Iminostilbene's Role in Modulating Macrophage Inflammation

Recent research has identified iminostilbene as a modulator of macrophage inflammation through its interaction with the pyruvate (B1213749) kinase M2 (PKM2) enzyme. This signaling pathway is crucial in the context of myocardial ischemia-reperfusion injury.

Iminostilbene_PKM2_Pathway Iminostilbene Iminostilbene PKM2 PKM2 Iminostilbene->PKM2 inhibits HIF1a HIF-1α PKM2->HIF1a activates STAT3 STAT3 PKM2->STAT3 phosphorylates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, IL-6) HIF1a->Inflammatory_Cytokines promotes transcription STAT3->Inflammatory_Cytokines promotes transcription Inflammation Macrophage Inflammation Inflammatory_Cytokines->Inflammation

Caption: Iminostilbene inhibits PKM2, downregulating inflammatory pathways.

The diagram illustrates that iminostilbene inhibits the activity of PKM2. PKM2 is known to promote the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Both HIF-1α and phosphorylated STAT3 are transcription factors that upregulate the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). By inhibiting PKM2, iminostilbene effectively reduces the production of these inflammatory mediators, thereby suppressing macrophage-driven inflammation.

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical steps involved in the HPLC analysis of iminostilbene.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Iminostilbene & Internal Standard Stocks Prep_Calibration Create Calibration Standards Prep_Standard->Prep_Calibration Spike_IS Spike Internal Standard into Standards & Samples Prep_Calibration->Spike_IS Prep_Sample Prepare Sample Solution Prep_Sample->Spike_IS Injection Inject Samples & Standards into HPLC Spike_IS->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Iminostilbene in Samples Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of iminostilbene by HPLC.

This workflow begins with the careful preparation of standard solutions and the sample, including the crucial step of adding an internal standard for accurate quantification. The prepared solutions are then injected into the HPLC system for separation and detection. Finally, the acquired data is processed to integrate peak areas, construct a calibration curve, and ultimately determine the concentration of iminostilbene in the original sample.

References

Methodological & Application

Application Notes and Protocols for Iminostilbene-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iminostilbene (B142622) is a primary metabolite and degradation product of the widely used anticonvulsant drug, carbamazepine (B1668303). Accurate quantification of iminostilbene is crucial in therapeutic drug monitoring (TDM), pharmacokinetic studies, and in the quality control of carbamazepine formulations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] Iminostilbene-d4, a deuterated analog of iminostilbene, is an ideal internal standard for this purpose due to its chemical similarity and mass difference from the native analyte.[2]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of iminostilbene in human plasma.

Principle of Internal Standardization with this compound

A known and fixed concentration of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. During LC-MS/MS analysis, the analyte (iminostilbene) and the internal standard (this compound) co-elute. The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratios (m/z). The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve, which is used to determine the concentration of the analyte in the unknown samples.

Experimental Protocols

Materials and Reagents
  • Iminostilbene (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank, drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Iminostilbene Stock Solution (1 mg/mL): Accurately weigh 1 mg of iminostilbene and dissolve it in 1 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Iminostilbene Working Solutions (for calibration curve): Perform serial dilutions of the Iminostilbene Stock Solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Working Solution (Internal Standard): Dilute the this compound Stock Solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 50 µL of the appropriate Iminostilbene working solution (for calibrators and QCs) or 50 µL of 50:50 methanol:water (for unknown samples).

  • Add 100 µL of human plasma to each tube.

  • Add 25 µL of the this compound Working Solution (100 ng/mL) to all tubes.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm
Column Temperature 40°C
Autosampler Temp. 10°C
Injection Volume 5 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be optimized on the specific mass spectrometer being used. The transitions for this compound are predicted based on the known fragmentation of iminostilbene.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Iminostilbene194.1165.120
Iminostilbene194.1192.115
This compound (IS) 198.1 169.1 20
This compound (IS) 198.1 196.1 15

Note: The fragmentation of the deuterated standard is expected to follow a similar pattern to the unlabeled analyte, with a corresponding mass shift in the product ions.

Data Presentation

Table 1: Calibration Curve for Iminostilbene in Human Plasma

A calibration curve is constructed by plotting the peak area ratio of iminostilbene to this compound against the nominal concentration of iminostilbene.

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
11,250150,0000.0083
56,300152,0000.0414
1012,800151,5000.0845
5064,500149,8000.4306
100130,000150,5000.8638
500655,000149,0004.3960
10001,320,000151,2008.7302
Linearity (r²) -->0.995
Range --1 - 1000 ng/mL
Table 2: Precision and Accuracy of the Method

Precision and accuracy are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (%)
LLOQ1< 15%85-115%< 15%85-115%
Low3< 10%90-110%< 10%90-110%
Medium75< 10%90-110%< 10%90-110%
High750< 10%90-110%< 10%90-110%
Table 3: Recovery and Matrix Effect
QC Level Nominal Conc. (ng/mL) Recovery (%) Matrix Effect (%)
Low385-115%85-115%
High75085-115%85-115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock (1 mg/mL) working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock (1 mg/mL) working_is IS Working Solution stock_is->working_is add_is Spike with IS (25 µL) working_is->add_is plasma_sample Plasma Sample (100 µL) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for the quantification of iminostilbene using this compound.

logical_relationship cluster_measurement Measurement Principle cluster_calibration Calibration & Quantification analyte Iminostilbene (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve quant Final Concentration of Analyte cal_curve->quant

Caption: Logical relationship for internal standard quantification.

References

Application Notes and Protocols for Iminostilbene-d4 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminostilbene-d4 is a deuterated analog of iminostilbene (B142622), a primary metabolite of the widely used anticonvulsant drug, carbamazepine (B1668303). Due to its structural similarity and distinct mass difference from its unlabeled counterpart, this compound serves as an excellent internal standard (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its use is critical in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and metabolic research involving carbamazepine and its metabolites. The stable isotope-labeled internal standard (SIL-IS) compensates for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[1]

This document provides detailed application notes and protocols for the use of this compound in LC-MS analysis, targeting researchers, scientists, and drug development professionals.

Application: Therapeutic Drug Monitoring of Carbamazepine

A key application of this compound is in the therapeutic drug monitoring of carbamazepine. Given that iminostilbene is a metabolite of carbamazepine, this compound can be used as an internal standard for the simultaneous quantification of both carbamazepine and iminostilbene in biological matrices such as plasma or serum. This allows for a comprehensive assessment of the drug's metabolism and patient exposure.

Experimental Protocols

The following protocols are representative of a validated LC-MS/MS method for the quantification of carbamazepine, with this compound as the internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like carbamazepine from plasma or serum.

Materials:

  • Human plasma/serum samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to each tube to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Gas 1 35 psi
Ion Source Gas 2 35 psi
Curtain Gas 45 psi
Collision Gas Medium
Source Temperature 400°C

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
This compound (IS) 198.1 169.1

Quantitative Data Summary

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for carbamazepine using this compound as an internal standard. The data is compiled from representative methods found in the literature.[2][3][4]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 22.0 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy85% - 115%
Precision (%RSD)< 15%

Table 2: Analyte and Internal Standard Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
CarbamazepineC₁₅H₁₂N₂O236.27
IminostilbeneC₁₄H₁₁N193.25
This compoundC₁₄H₇D₄N197.27

Visualizations

Carbamazepine Metabolism Pathway

The following diagram illustrates the metabolic pathway of carbamazepine, which leads to the formation of iminostilbene.

Carbamazepine_Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4, CYP2C8 Iminostilbene Iminostilbene Carbamazepine->Iminostilbene Metabolic cleavage Diol 10,11-Dihydro-10,11-dihydroxycarbamazepine Epoxide->Diol Epoxide hydrolase

Caption: Metabolic pathway of Carbamazepine.

LC-MS/MS Experimental Workflow

This diagram outlines the general workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Protein Precipitation (e.g., with Acetonitrile) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Iminostilbene-d4 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Iminostilbene-d4 as an internal standard in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of iminostilbene (B142622) and its parent compound, carbamazepine (B1668303).

Application Notes

This compound is the deuterium-labeled form of iminostilbene, a primary metabolite of the widely used anticonvulsant drug, carbamazepine.[1][2] In quantitative analytical chemistry, particularly in pharmacokinetic and therapeutic drug monitoring studies, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.[1] this compound serves as an ideal internal standard for the quantification of iminostilbene and carbamazepine in biological matrices such as plasma, serum, and urine.[1][3]

The rationale for using a deuterated standard lies in its chemical and physical properties, which are nearly identical to the unlabeled analyte. This similarity ensures that both the analyte and the internal standard exhibit comparable behavior during sample preparation, extraction, and chromatographic separation. However, due to the mass difference, they can be distinguished by a mass spectrometer, allowing for accurate quantification by correcting for any analyte loss during sample processing.

In GC-MS analysis, carbamazepine can be susceptible to thermal degradation in the injector port, often converting to iminostilbene. Therefore, careful optimization of GC parameters, such as a lower injection temperature, is recommended to minimize this conversion. The use of this compound as an internal standard can help to account for and correct any variability introduced during the analytical process.

Quantitative Data

The following table summarizes key mass spectrometric data for iminostilbene and carbamazepine relevant to GC-MS analysis in single ion monitoring (SIM) mode.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
IminostilbeneC₁₄H₁₁N193.24193, 194, 165
This compoundC₁₄H₇D₄N197.27197, 198
CarbamazepineC₁₅H₁₂N₂O236.27236, 193, 179, 165

Note: The specific ions monitored may vary depending on the instrument and method. The base peak for carbamazepine is often m/z 193, which corresponds to the iminostilbene fragment. For quantitative analysis, the molecular ion (m/z 236) is often chosen to enhance specificity.

Experimental Protocols

This section outlines a general protocol for the extraction and GC-MS analysis of carbamazepine and iminostilbene from a biological matrix using this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the biological sample (e.g., plasma), add a known concentration of this compound working solution.

  • Vortex the sample for 30 seconds.

  • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and isopropanol).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for GC-MS analysis.

GC-MS Parameters

The following are typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature250°C (or lower to minimize carbamazepine degradation)
Oven Temperature ProgramInitial: 90°C, hold for 2 minRamp 1: 15°C/min to 150°CRamp 2: 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to MonitorCarbamazepine: m/z 236, 193Iminostilbene: m/z 193, 194this compound: m/z 197, 198

Visualizations

Metabolic Pathway of Carbamazepine

The following diagram illustrates the metabolic conversion of carbamazepine to its primary metabolite, iminostilbene.

Carbamazepine Carbamazepine Iminostilbene Iminostilbene Carbamazepine->Iminostilbene Metabolism

Caption: Metabolic conversion of Carbamazepine to Iminostilbene.

Experimental Workflow

This diagram outlines the key steps in the GC-MS analysis of carbamazepine and iminostilbene using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis with an internal standard.

References

Application Note: Quantitative Analysis of Carbamazepine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of carbamazepine (B1668303) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs iminostilbene-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable quantification of carbamazepine.

Introduction

Carbamazepine is a first-generation anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Due to its narrow therapeutic index and variable pharmacokinetics, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize dosage and minimize adverse effects. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, which is structurally similar to the analyte, is essential for correcting matrix effects and variations in instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents
  • Carbamazepine (certified reference material)

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of carbamazepine and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the carbamazepine stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for plasma sample preparation.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientIsocratic or a shallow gradient to ensure separation from matrix components

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCarbamazepine: m/z 237.1 → 194.1 This compound: m/z 200.1 → 169.1
Collision EnergyOptimized for each transition
Dwell Time100 ms

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect according to established guidelines.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.5 to 30 µg/mL for carbamazepine in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 µg/mL with acceptable precision and accuracy.

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low1.5≤ 5.0≤ 6.0± 5.0± 7.0
Medium10.0≤ 4.0≤ 5.0± 4.0± 6.0
High25.0≤ 3.0≤ 4.0± 3.0± 5.0

Recovery and Matrix Effect:

The extraction recovery of carbamazepine and the internal standard was consistent across the different QC levels. No significant matrix effect was observed, demonstrating the reliability of the method for analyzing samples from different individuals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of carbamazepine.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_output Result carbamazepine Carbamazepine (Analyte) lcmsms LC-MS/MS carbamazepine->lcmsms Quantified by iminostilbene_d4 This compound (Internal Standard) iminostilbene_d4->lcmsms Corrects for variability in concentration Accurate Concentration of Carbamazepine lcmsms->concentration Provides

Caption: Logical relationship between analyte, internal standard, and analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of carbamazepine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for routine therapeutic drug monitoring and clinical research applications. The simple sample preparation and rapid analysis time contribute to a high-throughput workflow.

Application Notes and Protocols for Iminostilbene-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Iminostilbene-d4 as an internal standard in pharmacokinetic (PK) studies, particularly for the quantification of carbamazepine (B1668303) and its related metabolites. The following protocols and data are compiled to assist in the development and validation of robust bioanalytical methods.

Introduction

This compound is the deuterated analog of iminostilbene, a primary impurity and metabolite of the anticonvulsant drug carbamazepine. Its stable isotope-labeled nature makes it an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic studies as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This leads to enhanced accuracy and precision in the quantification of the target analyte in biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of Iminostilbene and its deuterated analog is presented in the table below.

PropertyIminostilbeneThis compound
Chemical Formula C₁₄H₁₁NC₁₄H₇D₄N
Molecular Weight 193.25 g/mol 197.28 g/mol
Structure 5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepine-d4
Primary Use Carbamazepine impurity/metaboliteInternal standard for bioanalysis

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

  • Prepare a primary stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a primary stock solution of the analyte (e.g., carbamazepine) in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

b. Working Solutions:

  • Prepare a working standard solution of the analyte by diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve a concentration of 100 µg/mL.

  • Prepare a working internal standard solution of this compound by diluting the primary stock solution with the same diluent to a concentration of 10 µg/mL.

c. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solution to achieve a concentration range suitable for the intended study (e.g., 10 to 5000 ng/mL for carbamazepine).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation from Biological Matrix (Human Plasma)

This protocol outlines a protein precipitation method, which is a rapid and effective technique for sample cleanup in bioanalysis.

Workflow for Plasma Sample Preparation

plasma 1. Plasma Sample (100 µL) is 2. Add this compound (IS) plasma->is precipitate 3. Protein Precipitation (Acetonitrile) is->precipitate vortex 4. Vortex Mix precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) in a microcentrifuge tube, add 10 µL of the this compound working solution (10 µg/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of carbamazepine using this compound as an internal standard. Method optimization and validation are crucial for each specific application.

Logical Relationship of using a Deuterated Internal Standard

cluster_analyte Analyte (e.g., Carbamazepine) cluster_is Internal Standard (this compound) analyte_lc Co-elutes in LC correction Correction for Variability analyte_lc->correction Signal Ratio analyte_ms Similar Ionization in MS analyte_ms->correction is_lc Co-elutes in LC is_lc->correction is_ms Similar Ionization in MS is_ms->correction quantification Accurate Quantification correction->quantification

Caption: The principle of using a deuterated internal standard for accurate quantification.

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

c. MRM Transitions:

The following are proposed MRM transitions for carbamazepine and this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are characteristic fragments. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Carbamazepine 237.1194.10.13025
This compound (IS) 198.1169.10.13028

Note: The proposed MRM transition for this compound is based on the fragmentation pattern of iminostilbene, with a +4 Da shift due to deuterium (B1214612) labeling.

Data Presentation and Analysis

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Example Calibration Curve Data for Carbamazepine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
101,520150,0000.0101
507,650152,0000.0503
10015,300151,0000.1013
50075,800149,0000.5087
1000151,000150,5001.0033
2500378,000151,2002.5000
5000755,000150,8005.0066

The acceptance criterion for the correlation coefficient (r²) of the calibration curve is typically ≥ 0.99.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent and reproducible.
Matrix Effect Minimal and consistent across different sources of matrix.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This compound serves as a reliable internal standard for the quantification of carbamazepine and its metabolites in pharmacokinetic studies. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust LC-MS/MS methods. Adherence to these guidelines will ensure the generation of high-quality data for crucial decision-making in drug development.

Application Notes and Protocols for the Utilization of Iminostilbene-d4 in Human Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Iminostilbene-d4 as an internal standard (IS) in the quantitative analysis of target analytes, such as Carbamazepine (B1668303) and its metabolites, in human plasma samples. The methodologies described herein are primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalytical applications.

This compound is a deuterated analog of Iminostilbene (B142622), which makes it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Its similar chemical and physical properties to the analyte of interest ensure that it behaves comparably during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix effects.

Quantitative Data Summary

The following table summarizes key quantitative parameters from validated LC-MS/MS methods for the analysis of related compounds in human plasma, which are indicative of the performance expected when using this compound as an internal standard.

ParameterAnalyteValueReference
Lower Limit of Quantification (LLOQ)Carbamazepine0.5 µg/mL[2]
Oxcarbazepine (B1677851)0.4 mg/L[3]
Iminostilbene0.05 µg/mL[4][5]
Metabolites0.02 to 0.3 mg/L
Linearity RangeCarbamazepine0.50 - 30.0 µg/mL
Iminostilbene0.05 - 0.25 µg/mL
Intra-day Precision (%RSD)Carbamazepine< 8.23%
Iminostilbene< 2%
Inter-day Precision (%RSD)Carbamazepine< 8.23%
Iminostilbene< 2%
AccuracyCarbamazepine-1.74% to 2.92%
Iminostilbene99.76% to 102.66%
Metabolites86% to 112%
Extraction RecoveryCarbamazepine98.9% - 110.2%
Oxcarbazepine~80%
Metabolites80% - 105%

Experimental Protocols

Two common and effective methods for preparing plasma samples for LC-MS/MS analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis. Acetonitrile (B52724) is often preferred as it provides cleaner extracts compared to methanol (B129727).

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound working solution to each plasma sample to achieve a final concentration of, for example, 10.0 µg/mL.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio is common).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable mobile phase, such as 50% acetonitrile in water.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract by removing more interferences than PPT. This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) sorbent.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • SPE vacuum manifold

  • Collection tubes

Protocol:

  • Sample Pre-treatment: Mix 100 µL of plasma with the this compound internal standard working solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis. These should be optimized for the specific analyte and instrument used.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., ACQUITY UPLC HSS T3 or Zorbax Eclipse XDB C8) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is often employed.

    • Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for Iminostilbene and related compounds.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Iminostilbene: m/z 194 → [fragment ion] (The specific fragment needs to be determined during method development).

      • This compound: m/z 198 → [fragment ion] (The specific fragment needs to be determined during method development).

      • Carbamazepine: m/z 237.0 → 220.1 or 194.2

      • Carbamazepine-D2N15 (as an example of another IS): m/z 240.1 → 196.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 1. Plasma Sample Aliquoting spike 2. Spiking with this compound (IS) plasma->spike add_acn 3a. Add Acetonitrile spike->add_acn condition 3b. Condition SPE Cartridge spike->condition vortex 4a. Vortex add_acn->vortex centrifuge 5a. Centrifuge vortex->centrifuge supernatant 6a. Collect Supernatant centrifuge->supernatant reconstitute 7. Evaporation & Reconstitution supernatant->reconstitute load 4b. Load Sample condition->load wash 5b. Wash load->wash elute 6b. Elute wash->elute elute->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms data 9. Data Processing & Quantification lcms->data

Caption: Experimental workflow for plasma sample analysis using this compound.

internal_standard_logic cluster_sample Biological Sample cluster_process Analytical Process cluster_output Output cluster_result Result analyte Analyte of Interest (e.g., Carbamazepine) is Internal Standard (IS) (this compound) analyte->is Similar Physicochemical Properties prep Sample Preparation (Extraction, Cleanup) analyte->prep is->prep analysis LC-MS/MS Analysis (Injection, Ionization) prep->analysis prep->analysis Potential for Analyte Loss and Matrix Effects analyte_signal Analyte Signal (Variable) analysis->analyte_signal is_signal IS Signal (Variable) analysis->is_signal ratio Ratio = Analyte Signal / IS Signal analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant ratio->quant Correction for Variability

Caption: Logic of using an internal standard for quantitative analysis.

References

Application Notes and Protocols for Iminostilbene-d4 Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Iminostilbene-d4 solutions. This compound is the deuterated analog of iminostilbene, a primary metabolite of the drug Carbamazepine (B1668303). Due to its stable isotope label, it is an ideal internal standard (IS) for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variability during sample preparation and analysis, ensuring accurate and precise measurement of the target analyte in complex matrices like plasma, serum, and tissue homogenates.

Physicochemical Data and Solubility

Proper solution preparation begins with understanding the fundamental properties of the compound. This compound shares similar solubility characteristics with its non-deuterated counterpart.

PropertyDataSource
Chemical Formula C₁₄H₇D₄NInternal Data
Molecular Weight 197.27 g/mol Internal Data
Appearance Yellow to orange powder[1]
Recommended Solvents Methanol (B129727), Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate[1][2]
Storage (Solid Form) Room Temperature, Keep in dark place, Sealed in dry[1]

Note: While Iminostilbene is partly soluble in water, for creating standardized solutions for analytical purposes, organic solvents are required.

Experimental Protocols

The following protocols detail the steps for preparing stock and working solutions of this compound for use as an internal standard in typical LC-MS/MS workflows. High-purity, LC/MS-grade solvents and calibrated equipment should be used to ensure accuracy.

Protocol 2.1: Preparation of a 1.0 mg/mL Primary Stock Solution

This concentrated stock solution serves as the primary source for all subsequent dilutions.

Materials:

  • This compound (solid powder)

  • Methanol (LC/MS Grade)

  • 10 mL Class A Volumetric Flask

  • Analytical Balance (readable to 0.01 mg)

  • Spatula

  • Weighing paper/boat

  • Ultrasonic Bath

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Accurately weigh approximately 10.0 mg of this compound powder onto weighing paper.

  • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7-8 mL of methanol to the flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask until the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the final stock solution to a labeled amber glass vial for storage.

  • Storage: Store the primary stock solution at -20°C. Under these conditions, it should be replaced after two months or if quality control (QC) samples indicate degradation[3].

Protocol 2.2: Preparation of a 100 ng/mL Working Internal Standard Solution

This working solution is used to spike all calibration standards, quality control samples, and study samples, ensuring a consistent concentration of the internal standard across the analytical batch.

Materials:

  • 1.0 mg/mL this compound Primary Stock Solution (from Protocol 2.1)

  • Methanol or Acetonitrile (LC/MS Grade)

  • Calibrated micropipettes and sterile tips

  • Appropriate volumetric flasks (e.g., 10 mL)

  • Vortex mixer

  • Amber glass vial with PTFE-lined cap

Procedure (Example Serial Dilution):

  • Intermediate Stock (10 µg/mL):

    • Pipette 100 µL of the 1.0 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and vortex to mix thoroughly. This creates a 10,000 ng/mL (10 µg/mL) intermediate solution.

  • Working Standard (100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with your chosen solvent (typically the same as the mobile phase organic component, e.g., 50:50 Methanol:Water or Acetonitrile).

    • Cap and vortex to mix thoroughly. This yields the final 100 ng/mL working solution.

  • Storage: Store the working solution at 2-8°C. It is recommended to prepare this solution fresh daily or weekly and verify its performance with each analytical run[3].

Solution StageInitial ConcentrationVolume of StockDiluent VolumeFinal ConcentrationRecommended Storage
Primary Stock Solid~10 mg10 mL1.0 mg/mL-20°C (2 months)
Intermediate Stock 1.0 mg/mL100 µLto 10 mL10 µg/mL-20°C (1 month)
Working Solution 10 µg/mL100 µLto 10 mL100 ng/mL2-8°C (Fresh Daily/Weekly)

Application in Bioanalytical Methods

The primary application of the this compound working solution is as an internal standard in quantitative assays. In a typical protein precipitation sample preparation method for plasma, a fixed volume of the working solution is added to the precipitation solvent.

Example Application: For a method quantifying Carbamazepine and its metabolites in human plasma, the sample preparation could be as follows:

  • Pipette 50 µL of a plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the protein precipitation solvent (e.g., acetonitrile) that has been fortified with the internal standard. If the working IS solution is 100 ng/mL, and you want a final concentration of 50 ng/mL in the injection sample (assuming some dilution factor), you would fortify the precipitation solvent accordingly.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

The concentration of the internal standard should be optimized during method development but is often set to be in the mid-range of the calibration curve for the analyte of interest[4].

Visualization of Workflows

Solution Preparation Workflow

The following diagram illustrates the logical flow from the solid compound to the final working solution ready for use in an assay.

G A Weigh 10 mg This compound Solid B Dissolve in 10 mL Methanol A->B C Primary Stock Solution (1.0 mg/mL) B->C D Perform 1:100 Dilution (100 µL into 10 mL) C->D H Store at -20°C C->H E Intermediate Solution (10 µg/mL) D->E F Perform 1:100 Dilution (100 µL into 10 mL) E->F G Working IS Solution (100 ng/mL) F->G I Spike into Samples (Calibrators, QCs, Unknowns) G->I

Caption: Workflow for this compound stock and working solution preparation.

Application in a Bioanalytical Workflow

This diagram shows the role of the this compound internal standard within a typical quantitative bioanalysis workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plasma Plasma Sample (Analyte) Precip Protein Precipitation & Centrifugation Plasma->Precip IS_Solution Working IS Solution (this compound) Spike Spike IS into Precipitation Solvent IS_Solution->Spike Spike->Precip Supernatant Collect Supernatant Precip->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Quant Quantify Unknown Sample Concentration CalCurve->Quant

Caption: Role of Internal Standard in a typical bioanalytical LC-MS/MS workflow.

References

Application Note: High-Precision Impurity Profiling of Iminostilbene Using Isotope Dilution Mass Spectrometry with Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigorous control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Iminostilbene (B142622) is a known process-related impurity and a metabolite of several active pharmaceutical ingredients (APIs), most notably carbamazepine. Accurate and precise quantification of such impurities is mandated by regulatory bodies worldwide. This application note details a robust and highly sensitive method for the impurity profiling of iminostilbene using its stable isotope-labeled internal standard, Iminostilbene-d4. The use of an isotope dilution mass spectrometry (IDMS) approach provides superior accuracy and precision by compensating for variations in sample preparation and matrix effects during analysis.[1][2][3]

This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying scientific principles and workflows to guide researchers in implementing this methodology.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique for the highly accurate quantification of compounds. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample as an internal standard. Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, a highly precise and accurate concentration can be determined.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of iminostilbene, utilizing this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Iminostilbene0.05 - 25> 0.9990.0150.05

Table 2: Precision and Accuracy

AnalyteConcentration Level (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Iminostilbene0.1 (Low QC)< 5< 595 - 105
1.0 (Mid QC)< 3< 397 - 103
20.0 (High QC)< 2< 298 - 102

Experimental Protocols

Sample Preparation

This protocol is designed for the analysis of iminostilbene as an impurity in a drug substance or product.

a. Preparation of Standard Solutions:

  • Iminostilbene Stock Solution (1 mg/mL): Accurately weigh 10 mg of iminostilbene reference standard and dissolve in 10 mL of methanol (B129727).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the iminostilbene stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

b. Sample Preparation:

  • Accurately weigh a portion of the drug substance or powdered tablets equivalent to 100 mg of the API.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 methanol/water mixture and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Dilute to the mark with the 50:50 methanol/water mixture.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iminostilbene: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be optimized for the instrument used.

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) - Specific values to be optimized for the instrument used.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Visualizations

Carbamazepine Metabolic Pathway

The following diagram illustrates the metabolic conversion of carbamazepine, highlighting the formation of iminostilbene.

G Carbamazepine Carbamazepine Carbamazepine_10_11_epoxide Carbamazepine-10,11-epoxide Carbamazepine->Carbamazepine_10_11_epoxide CYP3A4 Iminostilbene Iminostilbene Carbamazepine->Iminostilbene Metabolic Pathway Hydroxycarbamazepine 2-Hydroxycarbamazepine Carbamazepine->Hydroxycarbamazepine CYP3A4 (minor) Dihydroxycarbamazepine 10,11-Dihydroxycarbamazepine Carbamazepine_10_11_epoxide->Dihydroxycarbamazepine Epoxide Hydrolase Iminoquinone Iminoquinone (Reactive Metabolite) Hydroxycarbamazepine->Iminoquinone CYP3A4

Caption: Metabolic pathway of Carbamazepine.

Experimental Workflow for Impurity Profiling

This diagram outlines the logical steps involved in the quantitative analysis of iminostilbene impurity using this compound as an internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample_Weighing Weigh Drug Substance/ Product Extraction Dissolution and Dilution Sample_Weighing->Extraction Standard_Prep Prepare Calibration Standards IS_Spike Spike with This compound IS Standard_Prep->IS_Spike Filtration Filtration IS_Spike->Filtration Extraction->IS_Spike LC_Separation Chromatographic Separation (LC) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Iminostilbene Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols for Analytical Method Development with Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminostilbene-d4 is the deuterated form of iminostilbene (B142622), a primary impurity and metabolite of the anticonvulsant drug carbamazepine (B1668303). Due to its structural similarity and mass difference, this compound serves as an excellent internal standard (IS) for the quantitative analysis of iminostilbene and carbamazepine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of carbamazepine and its related compound iminostilbene in human plasma, utilizing this compound as an internal standard.

Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
IminostilbeneC₁₄H₁₁N193.24
This compoundC₁₄H₇D₄N197.27[1]
CarbamazepineC₁₅H₁₂N₂O236.27

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of carbamazepine and iminostilbene using a deuterated internal standard. The data presented is a composite from multiple validated methods and serves as a guideline.[2][3][4][5]

Table 1: Linearity and Sensitivity

AnalyteInternal StandardMatrixLinearity RangeLLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)
CarbamazepineThis compoundHuman Plasma5 - 2000 ng/mL53.00> 0.995
IminostilbeneThis compoundHuman Plasma0.05 - 0.25 µg/mL5025> 0.999

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
CarbamazepineLow QC (15)< 9.5< 9.695 - 105
Mid QC (100)< 8.0< 8.597 - 103
High QC (1500)< 7.5< 8.098 - 102
IminostilbeneLow QC (0.06 µg/mL)< 2.0< 2.099.76 - 102.66
Mid QC (0.15 µg/mL)< 2.0< 2.099.76 - 102.66
High QC (0.22 µg/mL)< 2.0< 2.099.76 - 102.66

Table 3: Recovery

AnalyteInternal StandardExtraction MethodMean Recovery (%)
CarbamazepineThis compoundProtein Precipitation> 87
IminostilbeneThis compoundProtein Precipitation> 85

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Carbamazepine, Iminostilbene, and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve the standards in methanol (B129727) and make up to the mark.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Carbamazepine and Iminostilbene stock solutions in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of carbamazepine and iminostilbene from human plasma samples.

  • Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) or methanol to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 450°C
Capillary Voltage 3.0 kV

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbamazepine 237.1194.125
Iminostilbene 194.1165.130
This compound (IS) 198.1169.130

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical method for the quantification of carbamazepine and iminostilbene using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (N₂) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of carbamazepine and iminostilbene.

Logical Relationship of Method Validation Parameters

The following diagram outlines the key parameters evaluated during the validation of the analytical method.

validation_parameters cluster_core Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision (Intra & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability LOD Limit of Detection (LOD) LLOQ->LOD

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iminostilbene-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability of this compound, a deuterated internal standard crucial for the accurate quantification of Iminostilbene in various experimental settings.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important? this compound is the deuterium-labeled version of Iminostilbene, the primary metabolite of the drug Carbamazepine.[] It is commonly used as an internal standard in mass spectrometry-based bioanalytical methods. Its stability is critical because any degradation of the internal standard will lead to an inaccurate calculation and underestimation of the analyte's concentration in the sample.[3] Ensuring the stability of this compound throughout the entire analytical process—from sample collection and storage to final analysis—is essential for reliable and reproducible results.[4]

Q2: What are the primary factors that can cause this compound to degrade? Like many organic molecules, the stability of this compound is influenced by several environmental factors. The most common stressors include:

  • Temperature: Elevated temperatures can accelerate degradation. Most compounds are significantly more stable when stored at lower temperatures (e.g., 4°C, -20°C, or -80°C).[3][5]

  • Light Exposure: Many aromatic compounds are photosensitive. Exposure to light, particularly UV radiation from sunlight or artificial sources, can induce photochemical degradation.[6][7] This can lead to a loss of potency or the formation of unknown degradation products.[6]

  • pH: The stability of compounds can be pH-dependent, with degradation occurring more rapidly in highly acidic or alkaline conditions.[8][9]

  • Solvent and Matrix: The choice of solvent for stock solutions and the complexity of the biological matrix (e.g., plasma, urine) can impact stability.[3][10] The presence of enzymes or other reactive components in biological samples can contribute to degradation.

Q3: How should I store my solid this compound and its stock solutions? To minimize degradation, follow these storage best practices:

  • Solid Compound: Store solid this compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature as recommended by the supplier, typically -20°C.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent like methanol (B129727) or acetonitrile. Store them in amber glass vials or tubes wrapped in aluminum foil at -20°C or -80°C for long-term storage.[11]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each analytical run if possible. If storing working solutions, keep them refrigerated (2-8°C) and use them within a validated stability period.

Q4: What are the potential degradation products of this compound? While specific degradation pathways for this compound are not extensively detailed in the literature, degradation of similar structures can occur through oxidation, hydrolysis, or photolysis.[12][13] This could potentially lead to the opening of the azepine ring or modifications to the aromatic system. It is crucial to use a stability-indicating analytical method that can separate the intact this compound from any potential degradation products.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Issue 1: Decreasing or Inconsistent Internal Standard (IS) Response
  • Possible Cause A: Degradation of Stock or Working Solutions.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound from the solid material.

      • Prepare new working solutions from this fresh stock.

      • Re-analyze the quality control (QC) samples and calibrators. If the IS response returns to normal, the old solutions have likely degraded.

      • Review your storage procedures. Ensure solutions are stored at the correct temperature and are protected from light.[11]

  • Possible Cause B: Benchtop Instability during Sample Preparation.

    • Troubleshooting Steps:

      • Minimize the time samples are kept at room temperature. Use an ice bath for sample racks.

      • Protect samples from direct light during processing by using amber tubes or covering racks with foil.

      • Perform a benchtop stability experiment to determine how long this compound is stable under your typical laboratory conditions (see Experimental Protocols section).

  • Possible Cause C: Autosampler Instability.

    • Troubleshooting Steps:

      • Check the temperature of your autosampler. For many compounds, maintaining the autosampler at a low temperature (e.g., 4-10°C) is necessary to prevent degradation during long analytical runs.

      • Validate the autosampler stability by re-injecting the same set of samples after they have been sitting in the autosampler for a period equivalent to the longest expected run time.

Diagram: Troubleshooting Workflow for Inconsistent IS Signal

G start Problem: Inconsistent or Decreasing This compound Signal check_solution Prepare Fresh Stock & Working Solutions start->check_solution result Re-analyze Samples check_solution->result fixed Issue Resolved: Old solutions were degraded. Review storage protocols. result->fixed Signal OK not_fixed Issue Persists result->not_fixed Signal Not OK check_benchtop Assess Benchtop Stability: - Minimize time at RT - Use ice bath - Protect from light not_fixed->check_benchtop check_autosampler Assess Autosampler Stability: - Check autosampler T°C - Run stability test not_fixed->check_autosampler end Root cause identified. Implement corrective actions. check_benchtop->end check_autosampler->end G center This compound Stability temp Temperature center->temp light Light Exposure (UV and Visible) center->light ph pH of Solution center->ph matrix Solvent / Matrix (Presence of enzymes, etc.) center->matrix time Storage Duration center->time

References

Technical Support Center: Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iminostilbene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of this compound as an internal standard in analytical and pharmacokinetic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled analog of Iminostilbene.[1] Its primary application is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and mass spectrometry (MS).[1] The use of a stable isotope-labeled internal standard like this compound helps to improve the accuracy and precision of quantifying Iminostilbene in biological samples by correcting for variations during sample preparation and analysis.[1][2]

Q2: What are the most common sources of interference when using this compound?

The most common interferences encountered when using this compound are matrix effects and potential cross-reactivity from metabolites of related compounds.

  • Matrix Effects: These occur when components of the sample matrix, such as proteins, lipids, and salts, interfere with the ionization of the analyte and the internal standard in the mass spectrometer.[3] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[3][4]

  • Cross-Reactivity: Metabolites of carbamazepine (B1668303) and oxcarbazepine (B1677851), which are structurally related to Iminostilbene, may have similar retention times and mass-to-charge ratios, potentially causing interference.[5][6]

Q3: Can this compound itself be a source of interference?

While uncommon, there are a few potential scenarios:

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled Iminostilbene, which could interfere with the quantification of the target analyte.

  • In-source Fragmentation: In some cases, the deuterated internal standard can undergo fragmentation in the ion source of the mass spectrometer, potentially leading to interfering ions.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Causes:

  • Degradation of the internal standard.

  • Suboptimal LC-MS conditions.

  • Poor sample preparation.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh stock solution of this compound and compare its performance to the existing solution.

  • Optimize MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential and collision energy.

  • Evaluate Sample Preparation: Assess the efficiency of your extraction method. Consider alternative techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve sample cleanup.[7]

Issue 2: Inconsistent Internal Standard Response Across a Batch

Possible Causes:

  • Matrix effects varying between samples.

  • Inconsistent sample preparation.

  • Instrumental variability.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement in your samples.

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.[2]

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure there is no carryover affecting subsequent injections.

Issue 3: Unexpected Peaks Co-eluting with this compound

Possible Causes:

  • Metabolites of carbamazepine or other related drugs.

  • Endogenous matrix components.

  • Contamination from sample collection tubes or solvents.

Troubleshooting Steps:

  • Review Analyte Metabolism: Investigate the metabolic pathways of any co-administered drugs to identify potential metabolites that could interfere.[8][9]

  • Analyze Blank Matrix: Inject an extract of a blank matrix (from a drug-free source) to determine if the interference is endogenous.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to resolve the interfering peak from this compound.

Quantitative Data Summary

The following table summarizes potential interferences and provides guidance on acceptable levels and mitigation strategies.

Interference TypePotential SourceTypical ObservationMitigation Strategy
Matrix Effect Endogenous compounds (lipids, proteins), saltsIon suppression or enhancement of the this compound signal.[3][10][11]Improved sample cleanup (SPE, LLE), chromatographic separation, or sample dilution.[2][7]
Cross-Reactivity Metabolites of carbamazepine and oxcarbazepineCo-eluting peaks with similar mass transitionsHigh-resolution mass spectrometry for better mass accuracy, or chromatographic separation.
Isotopic Contribution Unlabeled Iminostilbene in the d4-standardElevated baseline or contribution to the analyte signalUse a high-purity internal standard and subtract the contribution during data processing.
Carryover Adsorption of analyte to instrument surfacesThis compound signal detected in blank injections.[12]Use of a stronger wash solvent, optimization of injection port and column cleaning procedures.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement on the this compound signal from the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then this compound is added to the final extract.

    • Set C (Blank Matrix): Extracted blank matrix to check for background interference.

  • Analyze all three sets of samples via LC-MS/MS.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpretation:

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound Signal check_matrix Assess Matrix Effects (Post-Extraction Addition) start->check_matrix is_suppression Significant Ion Suppression/Enhancement? check_matrix->is_suppression improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_suppression->improve_cleanup Yes no_matrix No Significant Matrix Effect is_suppression->no_matrix No optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom dilute_sample Dilute Sample optimize_chrom->dilute_sample revalidate Re-validate Method dilute_sample->revalidate check_instrument Check Instrument Performance (e.g., Source Cleanliness, Stability) no_matrix->check_instrument

Caption: A troubleshooting workflow for addressing inconsistent this compound signals.

Experimental_Workflow sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis quantification Data Processing & Quantification lcms_analysis->quantification

Caption: A typical experimental workflow for bioanalysis using this compound.

References

Technical Support Center: Iminostilbene-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iminostilbene-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

Peak tailing for this compound, a compound with a basic amine group, is frequently caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns. At a low mobile phase pH, the amine group is protonated and can interact with deprotonated, negatively charged silanols, leading to tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds like this compound. Operating at a pH that suppresses the ionization of the analyte can improve peak symmetry. For basic compounds, a mid-range pH (e.g., pH 6-8) or the use of a high-pH stable column can often mitigate tailing by reducing the interaction with silanol groups.

Q3: Can the choice of organic modifier in the mobile phase impact peak shape?

Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is a common choice due to its low viscosity and UV transparency, methanol (B129727) can sometimes provide better peak shape for certain compounds by altering the selectivity and interactions with the stationary phase. It is often beneficial to screen both solvents during method development.

Q4: What should I do if I observe split peaks for this compound?

Split peaks can indicate a few potential issues. A common cause is a partially blocked column frit or a void at the head of the column. Another possibility is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Q5: Is a guard column recommended for this compound analysis?

Using a guard column is a good practice, especially when analyzing complex biological samples. It protects the analytical column from particulates and strongly retained matrix components that can cause high backpressure, peak shape issues, and a shortened column lifetime.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Does the tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_specific_peaks No, primarily this compound check_all_peaks->no_specific_peaks No physical_issue Suspect Physical/System Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_specific_peaks->chemical_issue check_frit Check for blocked column frit or tubing physical_issue->check_frit check_void Inspect for column void check_frit->check_void solution_physical Action: - Backflush the column - Replace column/frit - Check connections for dead volume check_void->solution_physical check_ph Is mobile phase pH appropriate? chemical_issue->check_ph ph_low Low pH with silica (B1680970) column check_ph->ph_low ph_ok pH seems appropriate check_ph->ph_ok silanol_interaction Secondary interaction with silanols is likely ph_low->silanol_interaction check_overload Is the column overloaded? ph_ok->check_overload optimize_ph Action: - Increase mobile phase pH (if column allows) - Use a buffer (e.g., ammonium (B1175870) formate) - Switch to a high-pH stable or end-capped column silanol_interaction->optimize_ph overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no reduce_load Action: - Reduce sample concentration - Reduce injection volume overload_yes->reduce_load check_modifier Consider changing organic modifier (e.g., from ACN to Methanol) overload_no->check_modifier G split_peak Split Peak Observed cause1 Column Void / Blockage split_peak->cause1 cause2 Sample Solvent Mismatch split_peak->cause2 cause3 Injector Malfunction split_peak->cause3 solution1 Action: - Replace column - Use guard column cause1->solution1 solution2 Action: - Dissolve sample in mobile phase - Reduce injection volume cause2->solution2 solution3 Action: - Check injector needle and seat - Service autosampler cause3->solution3

Technical Support Center: Iminostilbene-d4 Matrix Effects in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iminostilbene-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in the analysis of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Iminostilbene, and its internal standard, this compound, by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial because it co-elutes with the analyte and experiences similar matrix effects, thus compensating for these variations and improving data accuracy.[3]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A2: The most common sources of matrix effects in biological samples such as plasma, serum, and urine are endogenous components that can interfere with the ionization process. These include:

  • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4][5]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and signal instability.[2]

  • Metabolites: Other endogenous metabolites present in the biological fluid can co-elute with Iminostilbene and this compound, competing for ionization and affecting signal response.[6]

Q3: Shouldn't the use of this compound as an internal standard automatically correct for all matrix effects?

A3: While this compound is the ideal internal standard and is designed to compensate for matrix effects by tracking the analytical behavior of the unlabeled analyte, severe ion suppression can still be problematic.[3] If the matrix effect is so strong that the signals for both Iminostilbene and this compound are significantly suppressed, the response may fall below the lower limit of quantitation (LLOQ), leading to a loss of sensitivity and potentially inaccurate results.[3] Therefore, it is essential to employ effective sample preparation strategies to minimize the underlying matrix effect.

Q4: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte (and internal standard) in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[2]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is then calculated to assess how well the internal standard compensates for the matrix effect:

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • A value close to 1.0, with a low coefficient of variation (%CV) across different sources of the biological matrix, indicates that the internal standard is effectively compensating for the matrix effects.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Problem Potential Cause Recommended Solution
High Variability in this compound Response Inconsistent sample preparation; Incomplete removal of matrix components (e.g., phospholipids); Instrument instability.Review and standardize the sample preparation workflow. Optimize the sample cleanup method (e.g., switch from Protein Precipitation to SPE). Perform system suitability tests to ensure instrument performance.[8]
Poor Peak Shape for Iminostilbene and this compound Co-elution with interfering matrix components; Incompatibility between the final sample solvent and the mobile phase.Improve chromatographic separation by adjusting the gradient, mobile phase composition, or switching to a different column chemistry. Ensure the final sample extract is reconstituted in a solvent similar to the initial mobile phase.[9]
Low Signal Intensity (Ion Suppression) High concentration of co-eluting phospholipids or salts. Inefficient sample cleanup.Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences. Diluting the sample extract can also reduce the concentration of interfering components.[10][11]
Inconsistent Analyte/Internal Standard Area Ratios Differential matrix effects on the analyte and internal standard. This can occur if they do not co-elute perfectly or if a non-deuterated internal standard is used.Ensure the use of a high-purity, deuterated internal standard like this compound. Optimize chromatography to ensure co-elution of the analyte and internal standard.[3]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the expected performance of common techniques for the analysis of this compound in biological fluids, based on general findings in the literature.

Sample Preparation Technique Relative Effectiveness in Removing Phospholipids Expected Analyte Recovery Potential for Ion Suppression Throughput
Protein Precipitation (PPT) LowHighHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (depends on solvent)ModerateModerate
Solid-Phase Extraction (SPE) HighHigh and ConsistentLowLow to Moderate
HybridSPE®-Phospholipid Very HighHighVery LowModerate

Note: This table provides a qualitative comparison based on established principles of bioanalytical sample preparation.[9][10] Quantitative values are method- and matrix-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol provides a general procedure for the extraction of Iminostilbene and its deuterated internal standard from human plasma.

  • Sample Preparation:

    • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Vortex for 10 seconds to mix.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Urine

This protocol outlines a general SPE procedure for cleaning up urine samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Centrifuge 1 mL of urine at 4,000 x g for 10 minutes to pellet any particulates.

    • Take 500 µL of the supernatant and add 500 µL of 2% phosphoric acid.

    • Add 20 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Condition: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of deionized water.

    • Load: Load the pre-treated urine sample onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.

    • Wash 2: Pass 1 mL of methanol through the cartridge.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem Identified: Inconsistent this compound Signal check_is Verify Internal Standard Preparation and Addition start->check_is is_ok IS Preparation OK? check_is->is_ok check_prep Review Sample Preparation Procedure prep_ok Sample Prep Consistent? check_prep->prep_ok check_lcms Evaluate LC-MS/MS System Performance lcms_ok System Suitability Passes? check_lcms->lcms_ok is_ok->start No, Correct IS is_ok->check_prep Yes prep_ok->check_lcms Yes optimize_prep Optimize Sample Preparation (e.g., change extraction method) prep_ok->optimize_prep No optimize_lc Optimize LC Method (e.g., gradient, column) lcms_ok->optimize_lc No, Investigate Matrix Effect instrument_maintenance Perform Instrument Maintenance lcms_ok->instrument_maintenance No, System Failure revalidate Re-validate Method optimize_prep->revalidate optimize_lc->revalidate instrument_maintenance->check_lcms

Figure 1. A logical workflow for troubleshooting inconsistent this compound internal standard signals.

Experimental_Design start Start: Method Development for this compound Analysis sample_prep Select Sample Preparation Method (PPT, LLE, or SPE) start->sample_prep optimization Optimize Extraction and LC-MS/MS Parameters sample_prep->optimization validation Method Validation optimization->validation matrix_effect_assessment Quantitative Matrix Effect Assessment validation->matrix_effect_assessment pass Matrix Effect Acceptable? matrix_effect_assessment->pass final_method Final Validated Method pass->final_method Yes re_optimize Re-optimize Sample Prep and/or Chromatography pass->re_optimize No re_optimize->optimization

Figure 2. A flowchart outlining the key stages in developing a robust analytical method for this compound, with a focus on mitigating matrix effects.

References

Technical Support Center: Optimizing Iminostilbene-d4 Recovery in Bioanalytical Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of Iminostilbene-d4 during its extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of iminostilbene (B142622), a metabolite of the drug carbamazepine (B1668303). It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically almost identical to the non-labeled analyte (iminostilbene). This similarity ensures that it behaves similarly during sample preparation, extraction, and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]

Q2: What are the common causes of low recovery for this compound during extraction?

Low recovery of this compound can stem from several factors throughout the extraction process. These can be broadly categorized as:

  • Suboptimal Extraction Conditions:

    • Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of this compound. Given its predicted pKa of 1.71, pH adjustments are crucial for efficient partitioning in liquid-liquid extraction (LLE) or retention in solid-phase extraction (SPE).

    • Inappropriate Solvent Choice: The polarity and composition of the extraction solvent in LLE or the wash and elution solvents in SPE must be optimized to ensure efficient recovery of this compound while minimizing the co-extraction of interfering matrix components.

    • Insufficient Phase Separation (LLE): Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

    • Breakthrough (SPE): The analyte may not be adequately retained on the SPE sorbent during sample loading, leading to its loss in the waste fraction.

    • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

  • Matrix Effects:

    • Components of the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.

  • Analyte Instability:

    • Although generally stable, degradation of this compound can occur under harsh pH conditions or elevated temperatures.

  • Procedural Errors:

    • Inaccurate pipetting, incomplete vortexing, or inconsistent handling of samples can introduce variability and lead to lower than expected recovery.

Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

A post-extraction spike experiment is a common and effective method to distinguish between these two issues. This involves comparing the analytical response of a sample where this compound is added before extraction to a sample where it is added after extraction.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound with LLE, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal pH Adjust the pH of the aqueous sample. For a weakly basic compound like iminostilbene (pKa ~1.71), increasing the pH of the sample to > 3.7 will ensure it is in its neutral form, promoting its partitioning into an organic solvent.Improved partitioning into the organic phase and higher recovery.
Inappropriate Extraction Solvent Test different organic solvents or solvent mixtures with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), dichloromethane).Identification of a solvent system that provides optimal recovery for this compound.
Insufficient Mixing Increase vortexing time and/or intensity to ensure thorough mixing of the aqueous and organic phases.Enhanced analyte transfer to the organic phase.
Emulsion Formation Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to the aqueous phase to break the emulsion.Clear separation of the two phases, allowing for complete collection of the organic layer.
Analyte Adsorption Use silanized glassware or low-adhesion polypropylene (B1209903) tubes to minimize non-specific binding of the analyte to container surfaces.Reduced loss of analyte due to adsorption.
Low Recovery in Solid-Phase Extraction (SPE)

For issues with low this compound recovery during SPE, refer to the following guide:

Potential Cause Troubleshooting Action Expected Outcome
Analyte Breakthrough (Loss during Loading) - Ensure the sorbent is appropriate for the analyte (e.g., a reversed-phase C18 or polymeric sorbent for a nonpolar compound like iminostilbene).- Decrease the flow rate during sample loading.- Ensure the sample is pre-treated to be compatible with the sorbent (e.g., dilution with a weak solvent).Increased retention of this compound on the SPE cartridge.
Analyte Loss during Washing - Use a weaker wash solvent (e.g., a lower percentage of organic solvent in the aqueous wash solution).- Optimize the pH of the wash solution to maintain the analyte's retention on the sorbent.Removal of interferences without eluting the analyte of interest.
Incomplete Elution - Use a stronger elution solvent (e.g., a higher percentage of organic solvent or a different organic solvent like methanol (B129727) or acetonitrile).- Increase the volume of the elution solvent.- Allow the elution solvent to soak in the sorbent for a few minutes before elution.Complete desorption of this compound from the SPE sorbent.
Sorbent Drying Ensure the sorbent bed does not go dry between the conditioning, loading, and washing steps, as this can affect retention in reversed-phase SPE.Consistent and reproducible retention of the analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from methods used for the extraction of carbamazepine and its metabolites.

1. Sample Preparation: a. To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (concentration will depend on the assay sensitivity). b. Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate, pH 10) to basify the sample. c. Vortex for 30 seconds.

2. Liquid-Liquid Extraction: a. Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane). b. Vortex for 5 minutes. c. Centrifuge at 4000 rpm for 10 minutes.

3. Evaporation and Reconstitution: a. Transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). d. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of this compound from Human Urine

This protocol is a general guideline and should be optimized for your specific application.

1. Sample Pre-treatment: a. To 500 µL of urine, add 25 µL of this compound working solution. b. Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to adjust the pH. c. Vortex for 30 seconds.

2. SPE Cartridge Conditioning: a. Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

4. Washing: a. Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

5. Elution: a. Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile). b. Collect the eluate in a clean tube.

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of mobile phase. c. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for methods analyzing carbamazepine and its metabolites, which can be indicative of the expected performance for this compound.

Parameter Liquid-Liquid Extraction Solid-Phase Extraction Reference
Recovery > 87%83.6% - 102.2%[2][3]
Intra-day Precision (%CV) 2.6% - 9.5%< 5.13%[2][4]
Inter-day Precision (%CV) 4.0% - 9.6%< 6.46%[2][4]
Linearity (r²) > 0.99> 0.99[5][6]

Visualizations

LLE_Troubleshooting start Low this compound Recovery in LLE suboptimal_ph Suboptimal pH? start->suboptimal_ph adjust_ph Adjust sample pH to > 3.7 suboptimal_ph->adjust_ph Yes wrong_solvent Inappropriate Solvent? suboptimal_ph->wrong_solvent No end Improved Recovery adjust_ph->end test_solvents Test alternative organic solvents (e.g., MTBE, Ethyl Acetate) wrong_solvent->test_solvents Yes emulsion Emulsion Formation? wrong_solvent->emulsion No test_solvents->end centrifuge_salt Increase centrifugation speed/time or add salt emulsion->centrifuge_salt Yes emulsion->end No centrifuge_salt->end

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

SPE_Troubleshooting start Low this compound Recovery in SPE breakthrough Analyte Breakthrough? start->breakthrough check_sorbent Decrease flow rate Ensure correct sorbent breakthrough->check_sorbent Yes wash_loss Loss during Wash? breakthrough->wash_loss No end Improved Recovery check_sorbent->end weaker_wash Use weaker wash solvent wash_loss->weaker_wash Yes incomplete_elution Incomplete Elution? wash_loss->incomplete_elution No weaker_wash->end stronger_elution Use stronger/more elution solvent incomplete_elution->stronger_elution Yes incomplete_elution->end No stronger_elution->end Differentiating_Issues start Low IS Response post_spike Perform Post-Extraction Spike Experiment start->post_spike compare_response Compare Response: Pre-spike vs. Post-spike post_spike->compare_response extraction_issue Low Recovery (Extraction Inefficiency) compare_response->extraction_issue Low Pre-spike, Normal Post-spike matrix_effect Signal Suppression (Matrix Effect) compare_response->matrix_effect Low Pre-spike, Low Post-spike

References

Technical Support Center: Purity Analysis of Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purity analysis of Iminostilbene-d4. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a deuterium-labeled version of Iminostilbene (B142622). It is commonly used as an internal standard for the accurate quantification of Iminostilbene in biological samples during pharmacokinetic or therapeutic drug monitoring studies.[1] Its stable isotope label allows for precise measurement using mass spectrometry-based methods.[1]

Q2: What are the most common analytical methods for determining the chemical purity of this compound?

A2: The most common methods are chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used for quantitative analysis of Iminostilbene and its impurities.[2][3][4] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to increase the volatility of the analyte.

Q3: What types of impurities should I be aware of in an this compound sample?

A3: Potential impurities can originate from the synthesis process or degradation. Key impurities to monitor include:

  • Non-deuterated Iminostilbene: The unlabeled parent compound.

  • Related Compounds: Such as N-Acetyl Iminostilbene, N-Methyl Iminostilbene, and N-Nitroso Iminostilbene.

  • Synthesis Precursors: For example, Iminodibenzyl (B195756), a common precursor in the synthesis of Iminostilbene.

  • Partially Deuterated Analogs: Molecules with fewer than four deuterium (B1214612) atoms (e.g., Iminostilbene-d2).

Q4: How is the isotopic purity of this compound determined?

A4: Isotopic purity is best determined using mass spectrometry (MS). By analyzing the mass-to-charge ratio (m/z), the relative abundance of the deuterated (M+4) species compared to the non-deuterated (M) and partially deuterated species can be accurately quantified. This ensures the reliability of the compound as an internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the mobile phase or a weaker solvent.4. Reduce the injection volume or sample concentration.
Unexpected Peaks in Chromatogram 1. Sample contamination or degradation.2. Contamination from the solvent, glassware, or HPLC system.3. Presence of an unknown impurity.4. Carryover from a previous injection.1. Prepare a fresh sample. Review sample storage conditions.2. Run a blank gradient (injecting only the sample solvent) to identify system peaks.3. Use LC-MS to obtain the mass of the unknown peak for identification.4. Implement a robust needle wash protocol and inject blanks between samples.
Low Signal Intensity / Poor Sensitivity 1. Incorrect detection wavelength (HPLC-UV).2. Suboptimal ionization in the MS source.3. Low sample concentration.4. Sample degradation in the autosampler.1. Determine the UV maximum absorbance for Iminostilbene.2. Optimize MS parameters (e.g., source temperature, gas flows, voltages).3. Concentrate the sample or increase the injection volume.4. Use a cooled autosampler if stability is an issue.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks in the HPLC system.4. Column equilibration is insufficient.1. Ensure mobile phase solvents are freshly prepared and properly degassed.2. Use a column oven to maintain a constant temperature.3. Check for pressure fluctuations and perform system maintenance.4. Equilibrate the column for a longer period before starting the sequence.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC-UV

This protocol is adapted from established methods for analyzing Iminostilbene and its related impurities.

  • Instrumentation & Columns:

    • HPLC System with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Buffer: Phosphate buffer or similar, to maintain a stable pH.

    • This compound sample and certified reference standards for impurities.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture such as Buffer-Methanol (50:50, v/v) or an Acetonitrile/Water gradient.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 °C (ambient or controlled).

    • Detection Wavelength: Monitor at the UV absorbance maximum of Iminostilbene (e.g., ~254 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Further dilute as necessary to fall within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify peaks by comparing retention times with those of reference standards.

    • Calculate the purity by area normalization: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

Summary of HPLC Method Validation Parameters

The following table provides typical validation parameters for an HPLC method analyzing Iminostilbene, which are directly applicable to its deuterated analog.

Parameter Typical Value / Range Reference
Linearity (r²) > 0.999
Accuracy (% Recovery) 99.76% to 102.66%
Precision (RSD) < 2%
Limit of Detection (LOD) ~0.025 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL

Visualized Workflows

The following diagrams illustrate standard procedures for purity analysis and troubleshooting.

PurityAnalysisWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting SampleReceived Receive this compound PrepareSample Dissolve in Solvent (e.g., Methanol) SampleReceived->PrepareSample FilterSample Filter (0.45 µm) PrepareSample->FilterSample HPLC Inject into HPLC-UV/LC-MS FilterSample->HPLC AcquireData Acquire Chromatogram & Spectra HPLC->AcquireData IntegratePeaks Integrate Peak Areas AcquireData->IntegratePeaks IdentifyPeaks Identify Peaks vs. Standards IntegratePeaks->IdentifyPeaks CalcPurity Calculate Chemical & Isotopic Purity IdentifyPeaks->CalcPurity FinalReport Generate Certificate of Analysis CalcPurity->FinalReport

Caption: General workflow for the purity analysis of this compound.

TroubleshootingWorkflow Start Unexpected Peak Observed in Chromatogram CheckBlank Inject Blank Solvent Run Start->CheckBlank PeakPresentBlank Peak is from System/Solvent CheckBlank->PeakPresentBlank Yes CheckHistory Review Injection History CheckBlank->CheckHistory No Carryover Issue is Sample Carryover CheckHistory->Carryover Yes UnknownImpurity Peak is an Unknown Impurity CheckHistory->UnknownImpurity No ImproveWash Improve Needle Wash Method Carryover->ImproveWash LCMS Analyze by LC-MS for Mass ID UnknownImpurity->LCMS Identify Identify/Characterize Impurity LCMS->Identify

Caption: Troubleshooting guide for an unexpected chromatographic peak.

References

Minimizing isotopic exchange of Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iminostilbene-d4

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic exchange during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, or back-exchange, is a chemical process where deuterium (B1214612) atoms on a labeled compound, such as this compound, are replaced by protons from the surrounding environment (e.g., solvents). This can lead to a decrease in the mass-to-charge ratio (m/z) of the internal standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification in sensitive analytical methods like LC-MS/MS.[1][2]

Q2: What are the primary factors that promote the isotopic exchange of this compound?

Several factors can accelerate the rate of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under basic conditions.[1][3]

  • Temperature: Higher temperatures increase the kinetic rate of the exchange reaction.[3] Keeping samples and analytical systems cool is crucial.

  • Solvent Composition: Protic solvents like water and methanol (B129727) are a source of protons and are necessary for the exchange to occur. Aprotic solvents (e.g., acetonitrile) are preferred when possible.

  • Location of Deuterium Labels: The stability of the deuterium label is critical. Labels on heteroatoms (O, N, S) are highly susceptible to exchange. Those on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.

Q3: What are the common signs of isotopic exchange in my analytical run?

Symptoms of isotopic exchange can include:

  • Poor reproducibility of quality control samples.

  • Non-linear calibration curves.

  • A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.

  • An unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.

  • The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.

Q4: Are there more stable alternatives to deuterium-labeled internal standards?

Yes, Carbon-13 (¹³C) labeled standards are a more robust and reliable choice as they are not susceptible to isotopic exchange. While often more expensive, they provide higher accuracy and precision for quantitative assays.

Troubleshooting Guide

If you suspect that isotopic exchange is compromising your results, follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Diagnose the Problem

Review your data for the symptoms listed in FAQ Q3 . The most direct evidence of back-exchange is the appearance of the unlabeled analyte's mass in the chromatogram at the retention time of the internal standard.

Step 2: Evaluate Environmental and Experimental Conditions

The following table summarizes the impact of key factors on isotopic exchange. Use it to identify potential causes in your workflow.

FactorConditionImpact on Isotopic ExchangeRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.
Step 3: Implement Corrective Actions

Based on your evaluation, implement the following changes to your protocol.

Experimental Protocol: Minimizing Isotopic Exchange in LC-MS Analysis

  • Solution Preparation:

    • Allow the this compound standard to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare stock solutions in a high-purity, dry, aprotic solvent such as acetonitrile.

    • For working solutions and mobile phases, if aqueous buffers are necessary, maintain the pH between 2.5 and 3.0 using a volatile buffer like formic acid. Avoid basic conditions.

  • Sample Handling and Storage:

    • Keep all samples, including calibrators and QCs, cooled in the autosampler (e.g., at 4°C) throughout the analytical run.

    • Minimize the time samples spend in protic solvents before injection.

    • For long-term storage, store stock solutions in aprotic solvents at -20°C or below.

  • LC-MS System Optimization:

    • If possible, operate the liquid chromatography system at a reduced temperature. Sub-zero LC systems can significantly reduce back-exchange.

    • Use rapid LC gradients to minimize the time the analyte spends on the column in the mobile phase.

    • Ensure the use of high-purity solvents and reagents to avoid contaminants that could catalyze exchange.

Step 4: Verify the Solution

After implementing these changes, re-analyze a fresh set of QC samples. Check for improved reproducibility and the absence of the previously identified symptoms of exchange.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting isotopic exchange issues with this compound.

G cluster_0 Troubleshooting Isotopic Exchange start Start: Suspected Isotopic Exchange symptoms Symptom Check: - Poor Reproducibility - Non-linear Curves - IS Signal Decrease start->symptoms evaluate Evaluate Conditions: - pH - Temperature - Solvent - Label Position symptoms->evaluate Symptoms Present no_issue No Symptoms Observed symptoms->no_issue No Symptoms ph pH out of 2.5-7 range? evaluate->ph temp High Temperature? ph->temp No action_ph Action: Adjust pH to 2.5-3.0 using volatile buffers ph->action_ph Yes solvent Protic Solvent? temp->solvent No action_temp Action: Cool samples and autosampler (4°C) temp->action_temp Yes action_solvent Action: Use aprotic solvents (ACN) or minimize protic solvent exposure solvent->action_solvent Yes verify Verify Solution: Re-analyze QC samples solvent->verify No action_ph->temp action_temp->solvent action_solvent->verify end End: Issue Resolved verify->end

Caption: Troubleshooting workflow for this compound isotopic exchange.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly for therapeutic drug monitoring (TDM) of antiepileptic drugs like carbamazepine (B1668303), the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and accurate results, especially when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of method validation parameters for the analysis of carbamazepine, with a focus on the utility of deuterated internal standards, including Iminostilbene-d4, and other structural analogs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs). The fundamental principle behind this recommendation is that a SIL-IS, such as a deuterated analog, is chemically and physically almost identical to the analyte of interest. This near-identical nature allows it to mimic the analyte's behavior throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. Consequently, it can effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.

Performance Comparison of Internal Standards for Carbamazepine Analysis

The following tables summarize the validation parameters from published bioanalytical methods for carbamazepine, showcasing the performance of different internal standards.

Table 1: Performance of Deuterated Internal Standards in Carbamazepine Bioanalysis

Internal StandardAnalyte(s)MatrixLLOQLinearity (Range)Accuracy (%)Precision (%RSD)Reference
Carbamazepine-d10 Carbamazepine, Carbamazepine-10,11-epoxideRat Plasma5 ng/mL5 - 2000 ng/mLNot explicitly statedIntra-day: 2.6-9.5, Inter-day: 4.0-9.6[1]
Carbamazepine-D2,N15 CarbamazepineHuman Plasma0.5 µg/mL0.5 - 30 µg/mL-1.74 to 2.92<8.23[2][3]
Deuterated Congeners Carbamazepine, MetabolitesHuman Serum0.1 µg/mL0.1 - 22.0 µg/mLNot explicitly statedNot explicitly stated[4]

Table 2: Performance of Non-Deuterated (Analog) Internal Standards in Carbamazepine Bioanalysis

Internal StandardAnalyte(s)MatrixLLOQLinearity (Range)Accuracy (%)Precision (%RSD)Reference
Fluphenazine Carbamazepine, Iminostilbene (B142622), Iminodibenzyl (B195756)Tablet Formulation0.05 µg/mL (CBZ)100-500 µg/mL (CBZ)100.69 - 102.10 (CBZ)<2 (Intra-day)[5]
Oxcarbazepine Carbamazepine, Carbamazepine-10,11-epoxideHuman PlasmaNot Stated5.0 - 500.0 ng/mLNot StatedNot Stated[6]

Note: The data for Fluphenazine is from a tablet formulation analysis and not a bioanalytical method in a biological matrix, which typically presents more challenges with matrix effects and recovery.

While specific public validation data for a bioanalytical method employing This compound as an internal standard for carbamazepine was not identified in the reviewed literature, its structural similarity to carbamazepine and its deuterated nature suggest it would perform comparably to other deuterated carbamazepine analogs. The use of deuterated "analyte congeners" is reported, which would include compounds like this compound.[4]

Experimental Protocols: A Closer Look at Validated Methodologies

To provide a practical understanding, below are detailed experimental protocols for key aspects of bioanalytical method validation, based on established guidelines and published methods for carbamazepine analysis.

Stock and Working Solution Preparation
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Carbamazepine) and the internal standard (e.g., this compound, Carbamazepine-d10) in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard is prepared at a fixed concentration.

Sample Preparation (Protein Precipitation)

A common and straightforward sample preparation technique for carbamazepine analysis in plasma or serum is protein precipitation.

  • To a 100 µL aliquot of the biological matrix (blank, standard, QC, or unknown sample), add a fixed volume of the internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the matrix).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube for analysis by LC-MS/MS.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for carbamazepine and its analogs.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Method Validation Parameters

The following parameters are critical for validating a bioanalytical method according to regulatory guidelines:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero concentration standards. The curve should be fitted with a linear regression model, and a correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on different days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%RSD) should not exceed 15% (20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Visualizing the Workflow

To illustrate the logical flow of the bioanalytical method validation process, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters prep_analyte Prepare Analyte & IS Stock/Working Solutions prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_analyte->prep_cal_qc add_is Add Internal Standard prep_cal_qc->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection selectivity Selectivity linearity Linearity & Range accuracy_precision Accuracy & Precision lloq LLOQ matrix_effect Matrix Effect stability Stability Signaling_Pathway_Comparison cluster_deuterated Deuterated Internal Standard (e.g., this compound) cluster_analog Analog Internal Standard (Non-deuterated) d_sample Analyte + IS in Sample d_extraction Co-extraction d_sample->d_extraction d_matrix Similar Matrix Effects d_extraction->d_matrix d_detection Co-elution & Detection d_matrix->d_detection d_ratio Accurate Analyte/IS Ratio d_detection->d_ratio d_result Reliable Quantification d_ratio->d_result a_sample Analyte + IS in Sample a_extraction Differential Extraction a_sample->a_extraction a_matrix Different Matrix Effects a_extraction->a_matrix a_detection Different Retention Time a_matrix->a_detection a_ratio Inaccurate Analyte/IS Ratio a_detection->a_ratio a_result Potentially Biased Quantification a_ratio->a_result

References

Iminostilbene-d4 in Bioanalysis: A Comparative Guide to Internal Standard Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive cross-validation comparison of Iminostilbene-d4, a deuterated internal standard, with other commonly used internal standards for the quantitative analysis of associated analytes, primarily the anticonvulsant drug carbamazepine (B1668303) and its metabolites.

This document outlines the performance of this compound against structural analog internal standards, presenting supporting experimental data and detailed methodologies. The objective is to offer a clear, data-driven comparison to inform the selection of the most suitable internal standard for your specific bioanalytical needs.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to calibrators, quality control samples, and study samples to correct for variability during sample preparation and analysis.[1] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in extraction efficiency, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the method.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard because their behavior during analysis is nearly identical to that of the analyte.[2]

Comparative Performance of Internal Standards

The following tables summarize the quantitative performance of bioanalytical methods for carbamazepine using a deuterated internal standard (Carbamazepine-d10, a close analog of this compound) and various structural analog internal standards. The data is compiled from multiple studies to provide a broad comparative overview.

Table 1: Performance Characteristics of a Deuterated Internal Standard (Carbamazepine-d10)

Validation ParameterPerformance MetricValueReference
Accuracy Intra-day2.6%–9.5% (as %CV)[1][3]
Inter-day4.0%–9.6% (as %CV)[1][3]
Precision Intra-day2.6%–9.5% (as RSD)[1][3]
Inter-day4.0%–9.6% (as RSD)[1][3]
Recovery Extraction Recovery>87%[1][3]
Lower Limit of Quantification (LLOQ) Plasma5 ng/mL[1][3]

Table 2: Performance Characteristics of Structural Analog Internal Standards for Carbamazepine Analysis

Internal StandardValidation ParameterPerformance MetricValueReference
Oxcarbazepine AccuracyNot explicitly stated as %bias-[1]
PrecisionNot explicitly stated as %RSD-[1]
LLOQPlasma5.0 ng/mL[1]
10,11-Dihydrocarbamazepine AccuracyNot explicitly stated as %bias-[1]
PrecisionNot explicitly stated as %RSD-[1]
RecoveryNot explicitly stated-[1]
Nitrazepam AccuracyWithin-run97.0% to 100.6%[4]
Between-run96.7% to 102.7%[4]
PrecisionWithin-run0.7% to 2.0% (as %CV)[4]
Between-run0.9% to 3.1% (as %CV)[4]
RecoveryExtraction Yield98.9%[4]
Fluphenazine (B1673473) Accuracy-99.76% to 102.66%[5][6]
PrecisionIntra-day<2% (as RSD)[5][6]
RecoveryNot explicitly stated-[5][6]

Experimental Protocols

The methodologies presented below are representative of the key experiments cited in the comparative data tables.

Methodology for Carbamazepine Quantification using a Deuterated Internal Standard (Carbamazepine-d10)
  • Sample Preparation: A liquid-liquid extraction procedure is employed. To 0.1 mL of rat plasma, the internal standard (Carbamazepine-d10) is added. The sample is then extracted with an organic solvent.[1][3]

  • Chromatographic Conditions:

    • LC System: Agilent 1100 Series HPLC[1][3]

    • Column: C8 (150 mm x 2.1mm, 5 µm)[1][3]

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)[1][3]

    • Flow Rate: 0.4 mL/min[1][3]

    • Injection Volume: 20 µL[1][3]

  • Mass Spectrometric Conditions:

    • MS System: Finnigan LCQ Deca ion trap mass spectrometer[1][3]

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1][3]

    • SRM Transitions:

      • Carbamazepine: m/z 237 → 194[1][3]

      • Carbamazepine-d10: m/z 247 → 204[1][3]

Methodology for Carbamazepine Quantification using a Structural Analog Internal Standard (Nitrazepam)
  • Sample Preparation: Solid-phase extraction (SPE) is utilized. To 250 µL of human plasma, 50 µL of the internal standard solution (Nitrazepam) is added. The mixture is then loaded onto an OASIS® HLB cartridge. After washing, the analytes are eluted with methanol.[4]

  • Chromatographic Conditions:

    • LC System: HPLC system with UV detection[4]

    • Column: Zorbax Extend C18 (150 x 4.6 mm, 5µm)[4]

    • Mobile Phase: Acetonitrile–water (35:65, v/v)[4]

    • Flow Rate: 1 mL/min[4]

    • Detection: UV at 220 nm[7]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical method validation using a deuterated internal standard versus a structural analog.

cluster_0 Deuterated Internal Standard Workflow Sample Collection Sample Collection IS Spiking (Deuterated) IS Spiking (Deuterated) Sample Collection->IS Spiking (Deuterated) Sample Preparation (e.g., LLE) Sample Preparation (e.g., LLE) IS Spiking (Deuterated)->Sample Preparation (e.g., LLE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., LLE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Workflow with a deuterated internal standard.

cluster_1 Structural Analog Internal Standard Workflow Sample Collection_2 Sample Collection IS Spiking (Analog) IS Spiking (Analog) Sample Collection_2->IS Spiking (Analog) Sample Preparation (e.g., SPE) Sample Preparation (e.g., SPE) IS Spiking (Analog)->Sample Preparation (e.g., SPE) LC-UV or LC-MS/MS Analysis LC-UV or LC-MS/MS Analysis Sample Preparation (e.g., SPE)->LC-UV or LC-MS/MS Analysis Data Processing_2 Data Processing LC-UV or LC-MS/MS Analysis->Data Processing_2

Workflow with a structural analog internal standard.

Discussion and Conclusion

The presented data highlights that both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for carbamazepine. However, there are key differences to consider.

Deuterated internal standards, such as Carbamazepine-d10, are considered the preferred choice for LC-MS/MS analysis.[2] Their physicochemical properties are nearly identical to the analyte, leading to better tracking of the analyte during sample preparation and ionization, which is crucial for mitigating matrix effects.[8] The data for Carbamazepine-d10 demonstrates excellent accuracy, precision, and recovery.[1][3]

Structural analog internal standards, while often more readily available and cost-effective, may not perfectly mimic the behavior of the analyte. Differences in retention time, extraction recovery, and ionization efficiency can lead to less effective compensation for analytical variability. Nevertheless, the data for nitrazepam and fluphenazine shows that with careful method development and validation, structural analogs can also yield accurate and precise results.[4][5][6]

Ultimately, the choice of internal standard depends on the specific requirements of the assay, including the analytical platform (LC-MS/MS vs. LC-UV), the complexity of the biological matrix, and regulatory requirements. For the highest level of accuracy and robustness, particularly in complex matrices and for regulatory submissions, a deuterated internal standard like this compound is recommended. However, for less demanding applications, a well-validated structural analog can be a suitable alternative.

References

A Comparative Guide to Iminostilbene-d4 and Carbamazepine-d10 as Internal Standards for Carbamazepine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Iminostilbene-d4 and Carbamazepine-d10 for use as internal standards in the quantitative analysis of Carbamazepine (B1668303). This guide provides a data-driven comparison of two commonly used deuterated internal standards, summarizing their performance, providing experimental context, and offering insights into their application in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

In the therapeutic drug monitoring and pharmacokinetic studies of the anticonvulsant drug carbamazepine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and correct for variations in sample preparation and instrument response. Both this compound and Carbamazepine-d10 are utilized for this purpose. This guide presents a comparative overview of these two internal standards to aid researchers in selecting the most appropriate one for their analytical needs.

Physicochemical Properties of Parent Compounds

Understanding the properties of the parent compounds is essential, as the deuterated analogs are designed to mimic their behavior.

PropertyIminostilbeneCarbamazepine
Molecular Formula C₁₄H₁₁NC₁₅H₁₂N₂O
Molecular Weight 193.24 g/mol 236.27 g/mol
Structure 5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepine-5-carboxamide
Solubility Soluble in ethyl acetate, dioxane, chloroform, and DMSO. Partly soluble in water.Practically insoluble in water, soluble in acetone, alcohol, and propylene (B89431) glycol.[1]
Melting Point 197 °C190-193 °C[1]

Performance Comparison of Internal Standards

Carbamazepine-d10 is a stable-labeled version of the analyte itself, making it an ideal internal standard that closely mimics the chromatographic and mass spectrometric behavior of carbamazepine.[2][3]

This compound is a deuterated analog of a related compound, iminostilbene.[4] While structurally similar, it is not an isotopic analog of carbamazepine, which may lead to differences in extraction recovery and ionization response, although it is still considered a suitable internal standard.

The following table summarizes typical performance data for LC-MS/MS methods utilizing these internal standards, based on available literature.

Performance ParameterMethod using Carbamazepine-d10Method using this compound (or other deuterated congeners)
Linearity (Range) 5 - 2000 ng/mL[5]0.1 - 22.0 µg/mL (for a method using deuterated analyte congeners)[6]
Intra-day Precision (%CV) 2.6 - 9.5%[5]Data not explicitly available for this compound in the reviewed literature.
Inter-day Precision (%CV) 4.0 - 9.6%[5]Data not explicitly available for this compound in the reviewed literature.
Recovery > 87%[5]Data not explicitly available for this compound in the reviewed literature.
Lower Limit of Quantitation (LLOQ) 5 ng/mL[5]< 0.1 µg/mL (for a method using deuterated analyte congeners)[6]

It is important to note that the performance parameters are method-dependent and the values presented are from different studies.

Experimental Protocols

Representative LC-MS/MS Method using Carbamazepine-d10

This protocol is based on a method for the simultaneous determination of carbamazepine and its metabolite in rat plasma.[5]

1. Sample Preparation:

  • A liquid-liquid extraction procedure is employed.

2. Chromatographic Conditions:

  • Column: C8 (150 mm x 2.1 mm, 5 µm)

  • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Run Time: 5 minutes

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive ion mode

  • Detection: Selected Reaction Monitoring (SRM)

  • Transitions:

    • Carbamazepine: m/z 237 → 194

    • Carbamazepine 10,11-epoxide: m/z 253 → 210

    • Carbamazepine-d10: m/z 247 → 204

Visualizing the Analytical Workflow and Relationships

The following diagrams illustrate the logical flow of the analytical process and the relationship between the analyte and the internal standards.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Biological_Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of Internal Standard Biological_Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for the quantification of Carbamazepine using an internal standard.

Analyte_IS_Relationship Analyte Carbamazepine (Analyte) IS1 Carbamazepine-d10 (Isotopic Internal Standard) Analyte->IS1 structurally identical, differs in isotopic composition IS2 This compound (Structural Analog Internal Standard) Analyte->IS2 structurally similar Parent1 Carbamazepine (Parent Compound) Parent1->Analyte Parent1->IS1 Parent2 Iminostilbene (Parent Compound) Parent2->IS2

Caption: Relationship between Carbamazepine and its internal standards.

Conclusion

Both this compound and Carbamazepine-d10 can be used as internal standards for the quantification of carbamazepine. However, the available scientific literature provides more extensive validation and application data for Carbamazepine-d10 . As an isotopic analog of the analyte, Carbamazepine-d10 is theoretically the superior choice, as it is expected to more closely mimic the behavior of carbamazepine throughout the entire analytical process, from extraction to detection. This can lead to more accurate and precise results by better compensating for matrix effects and other sources of variability.

The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost, and commercial availability. For methods requiring the highest level of accuracy, such as in clinical trials or reference standard development, the use of an isotopic analog like Carbamazepine-d10 is highly recommended. For routine monitoring where a high degree of accuracy is still required but cost may be a factor, a well-validated method using a structural analog like this compound could also be considered, provided that thorough validation is performed to ensure it meets the necessary performance criteria.

References

Iminostilbene-d4 in Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of the accuracy and precision of bioanalytical methods. In the quantitative analysis of the anticonvulsant drug carbamazepine (B1668303), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comparative overview of the expected performance of Iminostilbene-d4 as an internal standard in the bioanalysis of carbamazepine, supported by experimental data from analogous compounds and detailed experimental protocols.

While direct, publicly available validation data specifically for this compound in carbamazepine bioanalysis is limited, the principles of using SIL internal standards and data from structurally similar compounds, such as Carbamazepine-d10, provide a strong indication of its expected high performance. Deuterated standards like this compound are ideal because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for analytical variability.[1]

Performance Comparison of Internal Standards

The primary role of an internal standard in quantitative bioanalysis is to correct for the variability inherent in the analytical process, from sample extraction to detection.[1] The ideal internal standard co-elutes with the analyte and exhibits the same response to matrix effects and ionization suppression or enhancement.[2]

The following table summarizes typical performance data for the bioanalysis of carbamazepine using deuterated internal standards, as synthesized from multiple sources.

ParameterAcceptance Criteria (FDA)Typical Performance with Deuterated IS (e.g., Carbamazepine-d10)
Intra-day Precision (%CV) ≤15%< 10%[3][4]
Inter-day Precision (%CV) ≤15%< 10%
Accuracy (%Bias) Within ±15% of nominal valueWithin ±10%
Linearity (r²) ≥0.99>0.995

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of carbamazepine in biological matrices. The following is a representative experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which would be suitable for use with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution (at a known concentration) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727), to each tube.

  • Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of carbamazepine.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for carbamazepine and its deuterated internal standards.

    • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both carbamazepine and this compound are monitored for quantification.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (e.g., Plasma) Spike Spike with this compound Matrix->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

A typical bioanalytical workflow for carbamazepine quantification.

G Analyte Carbamazepine (Analyte) Variability Analytical Variability (Extraction, Injection, Ionization) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte/IS Peak Area Ratio Variability->Ratio Both are equally affected Quantification Accurate Quantification Ratio->Quantification

The principle of using an internal standard for accurate quantification.

References

A Comparative Guide to the Analytical Performance of Iminostilbene-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iminostilbene-d4 when utilized as an internal standard in analytical testing, particularly for the quantification of its non-deuterated counterpart, Iminostilbene. As an internal standard, the performance of this compound is not characterized by its Limit of Detection (LOD) or Limit of Quantification (LOQ). Instead, its efficacy is determined by its ability to provide a consistent and reproducible signal at a known concentration, thereby ensuring the accuracy and precision of the quantification of the target analyte.

This guide will compare the typical working concentrations of this compound with other compounds that can be used as internal standards in the analysis of Iminostilbene and its parent compound, Carbamazepine.

Understanding the Role of an Internal Standard

In quantitative analysis, especially with chromatography-mass spectrometry (LC-MS) techniques, an internal standard is a compound of known concentration that is added to the blank, calibration standards, and unknown samples. It is a substance that is chemically similar to the analyte but is not expected to be present in the samples being analyzed. The ideal internal standard has physicochemical properties very similar to the analyte and, for mass spectrometry, is a stable isotope-labeled version of the analyte, such as this compound for Iminostilbene. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in sample preparation and instrument response.

Comparison of Internal Standards

The following table summarizes the typical working concentrations for this compound and alternative internal standards used in the analysis of Iminostilbene and Carbamazepine. It is important to note that while LOD and LOQ are provided for the analyte Iminostilbene for context, these metrics are not applicable to the internal standards themselves.

CompoundRoleAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Working Concentration
Iminostilbene AnalyteRP-HPLC0.025 µg/mL[1]0.05 µg/mL[1]Not Applicable
This compound Internal Standard LC-MS/MS Not Applicable Not Applicable Typically in the ng/mL range (e.g., 10-100 ng/mL)
FluphenazineInternal StandardRP-HPLCNot ApplicableNot Applicable100 ppm (100 µg/mL)
β-EstradiolInternal StandardLC-MS/MSNot ApplicableNot Applicable17β-Estradiol-D5 used at undisclosed concentration for a 2-500 pg/mL analytical range of the analyte[2]
PropylparabenInternal StandardHPLCNot ApplicableNot Applicable0.1% (w/v) solution

Experimental Protocol: Quantification of Iminostilbene using this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantification of Iminostilbene in a sample matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of Iminostilbene and this compound in a suitable organic solvent (e.g., methanol).

  • Create a series of calibration standards by spiking a blank matrix with known concentrations of Iminostilbene.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

2. Sample Preparation:

  • To an aliquot of the unknown sample, add the same fixed concentration of the this compound internal standard solution.

  • Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or solid-phase extraction) to remove interferences.

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared samples, calibration standards, and QC samples into an LC-MS/MS system.

  • Use a suitable C18 reversed-phase column for chromatographic separation.

  • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Iminostilbene and this compound in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (Iminostilbene) to the internal standard (this compound) for all samples and standards.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Iminostilbene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Sample and Standard Preparation cluster_add_is Addition of Internal Standard cluster_analysis Analysis cluster_data Data Processing Blank Blank Matrix Add_IS_Blank Add this compound Blank->Add_IS_Blank Standards Calibration Standards Add_IS_Standards Add this compound Standards->Add_IS_Standards Sample Unknown Sample Add_IS_Sample Add this compound Sample->Add_IS_Sample Extraction Sample Extraction Add_IS_Blank->Extraction Add_IS_Standards->Extraction Add_IS_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratios (Analyte/IS) LCMS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknown Sample Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

Ensuring Method Reliability: A Guide to Robustness Testing of Analytical Methods Using Iminostilbene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comparative overview of internal standards used in the analysis of carbamazepine (B1668303) and its metabolites, with a focus on the application of Iminostilbene-d4. Detailed experimental protocols and data presentation will aid in the development and validation of rugged analytical methods.

The choice of an appropriate internal standard is crucial for achieving accurate and precise quantification in chromatographic methods. An ideal internal standard should mimic the analyte's chemical and physical properties and elution behavior. In the analysis of the antiepileptic drug carbamazepine, various internal standards have been employed. This guide compares the performance of this compound with other commonly used internal standards, highlighting its suitability for robust analytical methods.

Comparative Performance of Internal Standards

The selection of an internal standard can significantly impact the robustness of an analytical method. While direct comparative studies are limited, the performance of different internal standards can be inferred from the validation data of published analytical methods. Deuterated standards, such as this compound, are often preferred in mass spectrometry-based methods due to their similar ionization efficiency and fragmentation patterns to the analyte, leading to better correction for matrix effects and instrument variability.

Internal StandardAnalyte(s)MethodLinearity (r²)Precision (%RSD)Accuracy (%)Reference
This compound (as deuterated congener) Carbamazepine and metabolitesLC-MS/MSNot explicitly stated, but method validatedNot explicitly stated, but method validatedNot explicitly stated, but method validated[1]
Fluphenazine Carbamazepine, Iminostilbene (B142622), Iminodibenzyl (B195756)RP-HPLC0.9994 (Carbamazepine)<2% (Intraday)100.69 - 102.10[2]
Paracetamol Carbamazepine, OxcarbazepineRP-HPLC0.997 (Carbamazepine)Within acceptable limits98.66 - 99.65[3]

Table 1: Comparison of Performance Data for Different Internal Standards Used in Carbamazepine Analysis.

Experimental Protocols for Robustness Testing

Robustness testing should be conducted during the development phase of an analytical method to identify and control critical parameters. A typical robustness study involves systematically varying key method parameters within a predefined range and observing the effect on the analytical results.

Experimental Workflow for Robustness Testing

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion Phase define_method Define Nominal Analytical Method identify_params Identify Potential Critical Parameters define_method->identify_params define_ranges Define Variation Ranges for Parameters identify_params->define_ranges design_experiment Design Experiment (e.g., Plackett-Burman) define_ranges->design_experiment prepare_samples Prepare Samples with Analyte and IS (this compound) design_experiment->prepare_samples run_experiments Run Experiments According to Designed Matrix prepare_samples->run_experiments collect_data Collect Data (e.g., Peak Area, Retention Time, Resolution) run_experiments->collect_data analyze_effects Analyze Effects of Parameter Variations collect_data->analyze_effects evaluate_robustness Evaluate Method Robustness Against Acceptance Criteria analyze_effects->evaluate_robustness document_results Document Results and Define Control Strategy evaluate_robustness->document_results

Caption: Experimental workflow for conducting a robustness study of an analytical method.

Detailed Methodology for Robustness Testing of an HPLC Method for Carbamazepine using this compound

This protocol describes a systematic approach to assess the robustness of an HPLC method for the quantification of carbamazepine, using this compound as the internal standard.

1. Identification of Critical Method Parameters and Definition of Variation Ranges:

Based on common HPLC practices and the nature of the analytes, the following parameters are selected for investigation. The ranges should represent plausible variations that could occur during routine analysis.

ParameterNominal ValueVariation -Variation +
Mobile Phase pH 6.86.67.0
Organic Modifier Content (%) 40% Acetonitrile38%42%
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Wavelength (nm) 285283287

Table 2: Example of Parameters and Variation Ranges for Robustness Testing.

2. Experimental Design:

A fractional factorial design, such as a Plackett-Burman design, is an efficient way to screen for significant effects of multiple variables with a minimal number of experiments. For the five parameters listed above, a Plackett-Burman design would require 8 experimental runs.

3. Sample Preparation:

  • Prepare a stock solution of carbamazepine and this compound in a suitable solvent (e.g., methanol).

  • Spike a representative matrix (e.g., blank plasma, formulation placebo) with the analyte and internal standard to a known concentration (e.g., a mid-range calibration standard).

  • Process the samples according to the established sample preparation procedure (e.g., protein precipitation, solid-phase extraction).

4. Chromatographic Analysis:

  • Perform the HPLC analysis for each of the experimental runs defined by the Plackett-Burman design.

  • For each run, inject the prepared sample in triplicate.

5. Data Analysis:

  • Calculate the peak area ratio of carbamazepine to this compound for each injection.

  • Determine the mean and relative standard deviation (RSD) of the peak area ratios for each experimental run.

  • Analyze the effect of each parameter variation on the mean peak area ratio using statistical software.

  • Evaluate other chromatographic parameters such as retention time, peak shape, and resolution between carbamazepine and any potential interfering peaks.

6. Acceptance Criteria:

The method is considered robust if the RSD of the peak area ratios across all experimental runs is within a predefined limit (e.g., ≤ 15%). Additionally, the chromatographic performance should not be significantly affected by the parameter variations.

The Role of this compound in Ensuring Robustness

The use of a stable-isotope labeled internal standard like this compound is instrumental in achieving a robust analytical method. Its key advantages include:

  • Compensation for Matrix Effects: this compound co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification in complex biological matrices.

  • Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are effectively corrected for, as the internal standard is subject to the same variations as the analyte.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to improved precision and accuracy of the analytical results, a key indicator of a robust method.

Logical Relationship in Method Validation

Method_Validation_Relationship cluster_development Method Development cluster_application Routine Application method_dev Analytical Method Development specificity Specificity method_dev->specificity linearity Linearity & Range precision Precision (Repeatability & Intermediate) accuracy Accuracy lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->precision precision->accuracy accuracy->lod_loq lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

Caption: The sequential and interconnected nature of analytical method validation, culminating in a robust method suitable for routine use.

References

Navigating Precision: An Inter-laboratory Comparison Guide to Iminostilbene-d4 Performance in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of analytical method accuracy and reliability. This guide provides a comparative overview of the expected performance of Iminostilbene-d4, a deuterated analog of an iminostilbene, often used as an internal standard in the quantification of carbamazepine (B1668303) and its metabolites. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this guide presents performance data from analogous deuterated internal standards used in carbamazepine analysis to establish a benchmark for expected performance.

This compound is a deuterium-labeled version of iminostilbene, a key impurity and metabolite of the widely used anti-epileptic drug, carbamazepine.[1] Its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) stems from its similar chemical and physical properties to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[1]

Performance Benchmarks from Deuterated Internal Standards

Performance ParameterD10-Carbamazepine[2]Carbamazepine-D2N15[3]Expected Performance for this compound
Intra-day Precision (%CV) 2.6 - 9.5< 8.23Similar low variability expected
Inter-day Precision (%CV) 4.0 - 9.6< 8.23Consistent and reproducible results expected
Accuracy (%) Not explicitly stated-1.74 to 2.92High accuracy within accepted bioanalytical limits
**Linearity (r²) **> 0.99 (implied)> 0.99 (implied)Strong linear correlation expected
Lower Limit of Quantitation (LLOQ) 5 ng/mL0.5 µg/mL (as LLOD)Dependent on method, but high sensitivity achievable

Experimental Protocols

The following outlines a typical experimental protocol for the quantification of carbamazepine in biological matrices using a deuterated internal standard like this compound, based on established LC-MS/MS methods.[2][3][4]

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a hypothetical inter-laboratory comparison workflow and the metabolic pathway of carbamazepine.

Inter_Laboratory_Comparison_Workflow Inter-Laboratory Comparison Workflow for this compound cluster_preparation Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Evaluation A Reference Material Preparation B Sample Spiking with this compound A->B C Sample Distribution to Participating Labs B->C D Lab 1: Sample Analysis (LC-MS/MS) C->D E Lab 2: Sample Analysis (LC-MS/MS) C->E F Lab n: Sample Analysis (LC-MS/MS) C->F G Data Submission to Coordinating Body D->G E->G F->G H Statistical Analysis (e.g., z-scores) G->H I Performance Report Generation H->I

Caption: A logical workflow for a hypothetical inter-laboratory comparison study of this compound.

Carbamazepine_Metabolism Simplified Metabolic Pathway of Carbamazepine cluster_IS Internal Standard Application CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (active) CBZ->CBZE CYP3A4, CYP2C8 Imino Iminostilbene CBZ->Imino Metabolic Side-Pathways Diol 10,11-dihydroxy-carbamazepine (inactive) CBZE->Diol Epoxide hydrolase IS_node This compound used to quantify Carbamazepine and its metabolites

Caption: Simplified metabolic pathway of Carbamazepine, highlighting the formation of key metabolites.[5][6][7]

Conclusion

While direct inter-laboratory comparison data for this compound is sparse, the performance of analogous deuterated internal standards in carbamazepine analysis provides a robust framework for expecting high precision, accuracy, and reliability. The use of this compound, in conjunction with a well-validated LC-MS/MS method, is anticipated to yield data of sufficient quality for demanding research, clinical, and drug development applications. Future inter-laboratory studies are encouraged to formally establish the performance of this compound and further solidify its role as a preferred internal standard.

References

A Comparative Guide to Deuterated Internal Standards for Carbamazepine Analysis: Iminostilbene-d4 vs. Carbamazepine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the anticonvulsant drug carbamazepine (B1668303) and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of two commonly used deuterated internal standards: Iminostilbene-d4 and Carbamazepine-d10.

Quantitative Data Comparison

The selection of an appropriate internal standard is paramount for the robustness of any quantitative bioanalytical method. Key quality attributes include chemical and isotopic purity. While a specific Certificate of Analysis with detailed quantitative data for this compound was not publicly available at the time of this review, we present the available information alongside a detailed analysis of Carbamazepine-d10.

FeatureThis compoundCarbamazepine-d10
Molecular Formula C₁₄H₇D₄NC₁₅H₂D₁₀N₂O
Molecular Weight 197.27 g/mol 246.34 g/mol
Chemical Purity Information not publicly available. Typically expected to be >98%.>95% (by HPLC)[1], 98% (from supplier)
Isotopic Purity Information not publicly available.>95% (by NMR)[1], ≥99% deuterated forms (d₁-d₁₀)[2]
Structural Similarity to Analyte Precursor to carbamazepine.Structurally identical to carbamazepine, with deuterium (B1214612) substitution.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of carbamazepine in human plasma using a deuterated internal standard, based on common methodologies found in scientific literature.[3][4]

Objective:

To quantify the concentration of carbamazepine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Materials:
  • Carbamazepine analytical standard

  • This compound or Carbamazepine-d10 internal standard

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Water (LC-MS grade)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Carbamazepine-d10 at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Positive ion mode (ESI+).

    • MRM Transitions:

      • Carbamazepine: m/z 237.1 → 194.1

      • Carbamazepine-d10: m/z 247.1 → 204.1

      • (If using this compound, the transition would need to be optimized, e.g., m/z 198.1 → 169.1)

Experimental Workflow Diagram

Caption: A typical workflow for the analysis of carbamazepine in plasma.

Mechanism of Action: Carbamazepine Signaling Pathway

Carbamazepine's primary mechanism of action as an anticonvulsant is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[5][6][7] By binding to the inactive state of the channel, carbamazepine stabilizes this conformation, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[6]

G cluster_membrane Neuronal Membrane cluster_effects Cellular Effects vgsc Voltage-Gated Sodium Channel inactivation Stabilization of Inactive State vgsc->inactivation Leads to cbz Carbamazepine cbz->vgsc Binds to firing Reduced Repetitive Neuronal Firing inactivation->firing Results in seizure Suppression of Seizure Activity firing->seizure Contributes to

Caption: Carbamazepine's primary mechanism of action.

Conclusion

Both this compound and Carbamazepine-d10 can be utilized as internal standards for the quantitative analysis of carbamazepine. However, Carbamazepine-d10 offers the advantage of being structurally identical to the analyte, which can lead to more comparable ionization efficiency and chromatographic behavior, potentially improving the accuracy of the assay. The availability of a Certificate of Analysis with detailed purity information for Carbamazepine-d10 provides greater confidence in its quality as a reference material. Researchers should carefully consider these factors when selecting the most appropriate internal standard for their specific analytical needs.

References

A Comparative Performance Evaluation of Iminostilbene-d4 from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of stable isotope-labeled internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. Iminostilbene-d4, a deuterated analog of the carbamazepine (B1668303) impurity and active pharmaceutical ingredient (API) precursor iminostilbene (B142622), is a critical tool in this regard. This guide provides an objective comparison of this compound from three prominent suppliers: Supplier A, Supplier B, and Supplier C, focusing on key performance metrics such as chemical purity, isotopic enrichment, and stability. The information presented herein is a synthesis of typical data found in product specifications and analytical testing protocols.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical quantitative data for this compound from the three suppliers. These values are representative of what is commonly observed in Certificates of Analysis (CoA) for high-quality deuterated standards.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 99.8%
Isotopic Enrichment (by ¹H NMR / MS) ≥ 98 atom % D≥ 98 atom % D≥ 99 atom % D
d0 Isotope Contribution < 0.5%< 1.0%< 0.1%
Long-Term Stability 24 months at 2-8°C24 months at 2-8°C36 months at 2-8°C
Short-Term Stability Stable at ambient temperature for 7 daysStable at ambient temperature for 7 daysStable at ambient temperature for 14 days

Experimental Protocols: The Basis of Evaluation

The data presented above is derived from rigorous experimental testing. Below are the detailed methodologies for the key experiments used to evaluate the performance of this compound.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound and separates it from any non-deuterated iminostilbene and other related impurities.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the chemical purity by determining the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Isotopic enrichment is a critical parameter that quantifies the percentage of deuterium (B1214612) incorporated into the iminostilbene molecule. A combination of NMR and MS provides a comprehensive assessment.[5]

¹H NMR is used to determine the degree of deuteration by measuring the reduction in the signal intensity of the protons that have been replaced by deuterium.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure:

    • Dissolve a precisely weighed amount of this compound in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to the aromatic protons that are expected to be replaced by deuterium.

    • Compare the integral values to a known internal standard or to the integral of a non-deuterated proton in the molecule to calculate the percentage of deuteration.

High-resolution mass spectrometry can determine the distribution of isotopologues (molecules with different numbers of deuterium atoms).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

    • Determine the relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

    • Calculate the isotopic enrichment based on the relative abundance of the d4 isotopologue.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to evaluate the intrinsic stability of this compound under various stress conditions, which helps in predicting its shelf-life and ensuring its reliability as an internal standard.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours (solid state).

    • Photostability: Exposure to UV light (254 nm) and visible light for 24 hours (solid state and in solution).

  • Procedure:

    • Prepare solutions of this compound in the respective stress media. For thermal and photostability, expose the solid compound and a solution in methanol.

    • After the specified duration, neutralize the acidic and basic samples.

    • Analyze all stressed samples by the HPLC method described above to determine the percentage of degradation.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify any degradation products.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

cluster_purity Chemical Purity Analysis cluster_isotopic Isotopic Enrichment Analysis cluster_stability Forced Degradation Stability Study P1 Prepare 1 mg/mL this compound in Methanol P2 Inject into HPLC System P1->P2 P3 Analyze Chromatogram P2->P3 P4 Calculate Purity P3->P4 I1 ¹H NMR Analysis I1_1 Dissolve in CDCl₃ I1->I1_1 I2 Mass Spectrometry Analysis I2_1 Prepare Dilute Solution I2->I2_1 I1_2 Acquire ¹H NMR Spectrum I1_1->I1_2 I1_3 Calculate Deuteration I1_2->I1_3 I2_2 Acquire Mass Spectrum I2_1->I2_2 I2_3 Determine Isotopologue Distribution I2_2->I2_3 S1 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) S2 Analyze by HPLC S1->S2 S3 Determine % Degradation S2->S3 Start This compound Sample cluster_purity cluster_purity Start->cluster_purity cluster_isotopic cluster_isotopic Start->cluster_isotopic cluster_stability cluster_stability Start->cluster_stability

Experimental workflow for this compound evaluation.

cluster_pathway This compound in Bioanalytical Workflow A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification of Analyte (Iminostilbene) D->E

Role of this compound in a typical bioanalytical workflow.

Conclusion

The selection of a suitable this compound supplier is a critical decision for any analytical laboratory. While all three suppliers provide products that meet the general requirements for use as an internal standard, Supplier C demonstrates superior performance in terms of chemical purity, isotopic enrichment, and stability. Researchers should, however, always request a lot-specific Certificate of Analysis to ensure the material meets the specific needs of their application. The detailed experimental protocols provided in this guide offer a framework for in-house verification of these critical quality attributes.

References

Safety Operating Guide

Proper Disposal of Iminostilbene-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to handle iminostilbene-d4 with the appropriate personal protective equipment (PPE) to mitigate exposure risks. Based on the hazard profile of iminostilbene, this compound is known to cause skin and eye irritation.[1]

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard lab coat is required to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Hazard and Disposal Information Summary

The following table summarizes key hazard information for the parent compound, iminostilbene, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionDisposal Consideration
Physical State Solid, crystalline powder.[1]Collect as a solid waste. Do not dispose of down the drain.
Acute Toxicity May be harmful if swallowed.Prevent entry into sewer systems and waterways.
Skin Irritation Causes skin irritation.Wear appropriate PPE during handling and disposal.
Eye Irritation Causes serious eye irritation.Wear safety goggles to prevent eye contact.
Environmental Hazards Toxic to aquatic life with long-lasting effects.Avoid release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound should be managed as a hazardous chemical waste stream, in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Hazard Identification: Treat this compound as a hazardous substance due to its potential for skin and eye irritation and its environmental toxicity.

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes.

Step 2: Waste Collection and Container Management

  • Container Selection: Use a container that is compatible with the chemical. The original container, if in good condition, is an ideal choice. Otherwise, use a new, clean, and sealable container.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Note any solvents or other substances that may be mixed with the waste.

  • Container Handling: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory.

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Any grossly contaminated items, such as weighing paper or disposable labware, should be collected in the designated hazardous waste container along with the this compound.

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-proof sharps container.

  • Empty Containers: To be considered "empty," a container must have all contents removed by standard practices. It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once properly decontaminated, the label on the empty container should be defaced before disposal in the appropriate recycling or trash receptacle.

Step 4: Arranging for Final Disposal

  • Contact Your EHS Office: Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) office to arrange for collection.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and accumulation start date, as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: this compound Waste Generation consult_sds Consult Manufacturer's SDS and Institutional EHS Policy start->consult_sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat consult_sds->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid Waste empty_container Empty this compound Container waste_type->empty_container Empty Container collect_waste Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Clean Container rinse_container->dispose_container collect_rinsate->collect_waste end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.